molecular formula C10H11FO4 B13992228 Methyl 2-fluoro-4,5-dimethoxybenzoate

Methyl 2-fluoro-4,5-dimethoxybenzoate

Cat. No.: B13992228
M. Wt: 214.19 g/mol
InChI Key: GWSAQROFRIDQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H11FO4 and its molecular weight is 214.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-fluoro-4,5-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-4,5-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

methyl 2-fluoro-4,5-dimethoxybenzoate

InChI

InChI=1S/C10H11FO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3

InChI Key

GWSAQROFRIDQID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)F)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of a robust and logical pathway for the synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate. As a senior application scientist, the focus will be not only on the procedural steps but also on the underlying chemical principles, the rationale for experimental choices, and the self-validating nature of the protocols described.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, Methyl 2-fluoro-4,5-dimethoxybenzoate, points to Fischer esterification as the final key transformation. This approach disconnects the methyl ester to reveal its parent carboxylic acid, 2-fluoro-4,5-dimethoxybenzoic acid (CAS 79474-35-4), a known chemical entity.[4]

The primary synthetic challenge, therefore, lies in the regioselective synthesis of this fluorinated and methoxylated benzoic acid precursor. While various routes to substituted benzoic acids exist, including complex sequences of nitration, reduction, and diazotization, this guide will focus on the final, well-documented esterification step, which offers high yields and operational simplicity.[5][6] The synthesis of the precursor, 2-fluoro-4,5-dimethoxybenzoic acid, is a non-trivial process that typically involves multi-step sequences starting from more common building blocks. For the purposes of this guide, we will presume the availability of this key intermediate, which can be procured from specialty chemical suppliers.

G Target Methyl 2-fluoro-4,5-dimethoxybenzoate Disconnect1 Fischer Esterification Target->Disconnect1 Precursor 2-Fluoro-4,5-dimethoxybenzoic Acid (CAS: 79474-35-4) Disconnect1->Precursor Methanol Methanol Disconnect1->Methanol

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate via Fischer Esterification

The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The primary causal driver for this reaction is the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This protonation renders the carbonyl carbon significantly more electrophilic, facilitating nucleophilic attack by the alcohol. The reaction is an equilibrium process; therefore, to ensure a high yield of the ester, it is typically conducted using a large excess of the alcohol reactant (in this case, methanol) to drive the equilibrium toward the products, in accordance with Le Châtelier's principle.[8]

Experimental Protocol

This protocol is a self-validating system. Progress is monitored by Thin Layer Chromatography (TLC), ensuring the reaction is driven to completion before proceeding to the workup.[1][9] The purification steps are designed to systematically remove unreacted starting materials, the catalyst, and byproducts, yielding a high-purity final product.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)Molar Eq.
2-Fluoro-4,5-dimethoxybenzoic acid79474-35-4200.175.00 g1.0
Methanol (Anhydrous)67-56-132.04100 mLExcess
Sulfuric Acid (Concentrated, 98%)7664-93-998.081.5 mLCatalytic
Saturated Sodium Bicarbonate Solution144-55-884.01~150 mL-
Ethyl Acetate141-78-688.11~200 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37~5 g-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4,5-dimethoxybenzoic acid (5.00 g).

  • Reagent Addition: Add anhydrous methanol (100 mL) to the flask and stir until the acid dissolves. Carefully and slowly, add concentrated sulfuric acid (1.5 mL) to the solution while stirring.[1] The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: Periodically monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Spot the initial starting material and the reaction mixture. The reaction is complete when the starting carboxylic acid spot has been completely consumed.[9]

  • Cooling and Quenching: Once complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice (~150 g).

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture with stirring until effervescence ceases and the pH is neutral (pH ~7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the desired methyl ester product with ethyl acetate (3 x 50 mL).[7] Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal and Purification: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product. The resulting solid or oil can be further purified by recrystallization from a suitable solvent (e.g., methanol/water or hexane) or by column chromatography on silica gel.

G cluster_workflow Esterification Workflow A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Quench & Neutralize (NaHCO₃) D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Dry & Evaporate F->G H 8. Purify Product (Recrystallization) G->H

Caption: A generalized workflow for Fischer esterification.

Part 2: Trustworthiness and Validation

The integrity of this synthesis relies on systematic validation at key stages.

  • Reaction Monitoring: TLC provides a real-time, qualitative assessment of the reaction, preventing premature workup and ensuring maximum conversion of the starting material. The difference in polarity between the carboxylic acid (more polar, lower Rf) and its corresponding ester (less polar, higher Rf) allows for clear differentiation.[9]

  • Workup Integrity: The neutralization step is critical for removing the acid catalyst, which could otherwise promote hydrolysis of the ester back to the carboxylic acid during storage. The extraction and washing steps are designed to efficiently isolate the product from the aqueous phase and inorganic salts.

  • Product Characterization: Final validation of the product's identity and purity must be performed using standard analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation. The appearance of a new singlet at ~3.8-3.9 ppm in the ¹H NMR spectrum corresponding to the methyl ester protons (-OCH₃) and the disappearance of the broad carboxylic acid proton signal (>10 ppm) are key indicators of success.

    • Mass Spectrometry (MS): Confirms the molecular weight of the final product.

    • Infrared (IR) Spectroscopy: Shows the disappearance of the broad O-H stretch of the carboxylic acid and the characteristic C=O stretch of the ester at ~1720-1740 cm⁻¹.

By adhering to this rigorous process of execution and validation, researchers can have high confidence in the quality and identity of the synthesized Methyl 2-fluoro-4,5-dimethoxybenzoate, ensuring its suitability for subsequent applications in their research and development pipelines.

References
  • Zhang, Z.-F., et al. (2015). A new and practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 39(5), 277-278. Available at: [Link]

  • Zhang, Z.-F., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. Available at: [Link]

  • Google Patents (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Al-Badri, Z. M., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M976. Available at: [Link]

  • ResearchGate. a) Selective mono‐ and difluorination of benzoic acid derivatives... Available at: [Link]

  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link]

  • Google Patents (2020). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Phanikumar, A. & Sharma, P. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. Available at: [Link]

  • Yerien, D. E., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398-8427. Available at: [Link]

  • ChemRxiv (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available at: [Link]

  • ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Available at: [Link]

  • ResearchGate (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Available at: [Link]

  • Research Trend (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Available at: [Link]

  • IJSTR (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2). Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Google Patents (2016). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • ResearchGate (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Available at: [Link]

  • Google Patents (2020). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • PubMed (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Arzneimittelforschung, 50(6), 544-9. Available at: [Link]

  • IP.com (2021). Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-B]Pyridin-3-Yl)Pyrimidin-5-Yl)Carbamate. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 2-fluoro-4,5-dimethoxybenzoate and its Structural Isomers: Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will provide comprehensive technical information on a closely related and well-characterized structural isomer, Methyl 2-fluoro-3,4-dimethoxybenzoate , which possesses the same molecular formula and weight. The data and protocols presented for this isomer serve as a valuable reference point for researchers working with or synthesizing related fluorinated dimethoxybenzoate structures.

Core Compound Specifications: A Comparative Overview

Due to the limited availability of specific data for Methyl 2-fluoro-4,5-dimethoxybenzoate, we present the confirmed specifications for its structural isomer, Methyl 2-fluoro-3,4-dimethoxybenzoate. It is highly probable that Methyl 2-fluoro-4,5-dimethoxybenzoate shares the same molecular formula and weight.

PropertyValueSource
Chemical Name Methyl 2-fluoro-3,4-dimethoxybenzoateChemScene
CAS Number 778-68-7ChemScene
Molecular Formula C₁₀H₁₁FO₄ChemScene
Molecular Weight 214.19 g/mol ChemScene

The Role of Fluorine in Drug Discovery

The introduction of fluorine into organic molecules is a widely utilized strategy in modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Effects of Fluorination:
  • Metabolic Stability: The high bond energy of the C-F bond can block metabolic oxidation at that position, leading to an increased half-life of the drug.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or electrostatic interactions, thereby increasing binding affinity and potency.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a target protein.

The strategic placement of a fluorine atom, as seen in Methyl 2-fluoro-4,5-dimethoxybenzoate and its isomers, is a key consideration in the design of novel therapeutic agents.

Synthetic Pathways and Methodologies

The synthesis of fluorinated dimethoxybenzoates typically involves multi-step processes. A common approach is the esterification of the corresponding benzoic acid. The synthesis of the benzoic acid precursor itself can be achieved through various methods, often starting from commercially available fluorinated and methoxylated building blocks.

Illustrative Synthetic Workflow: From Benzaldehyde to Benzoate

A plausible synthetic route to a compound like Methyl 2-fluoro-4,5-dimethoxybenzoate would likely start from the corresponding benzaldehyde, in this case, 2-Fluoro-4,5-dimethoxybenzaldehyde. This aldehyde is a known compound and serves as a versatile intermediate in organic synthesis.

Diagram of a Potential Synthetic Pathway

G A 2-Fluoro-4,5-dimethoxybenzaldehyde B Oxidation A->B e.g., KMnO4, H2CrO4 C 2-Fluoro-4,5-dimethoxybenzoic acid B->C D Esterification (Methanol, Acid catalyst) C->D E Methyl 2-fluoro-4,5-dimethoxybenzoate D->E

Caption: A generalized workflow for the synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate from its corresponding benzaldehyde.

Experimental Protocol: Esterification of a Benzoic Acid Derivative

The following is a generalized, self-validating protocol for the Fischer esterification of a substituted benzoic acid, which would be the final step in the synthesis of the target molecule.

Objective: To convert a substituted benzoic acid to its corresponding methyl ester.

Materials:

  • Substituted benzoic acid (e.g., 2-Fluoro-4,5-dimethoxybenzoic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted benzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure methyl ester.

Self-Validation: The purity and identity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

While a specific safety data sheet for Methyl 2-fluoro-4,5-dimethoxybenzoate is not available, general precautions for handling similar aromatic esters should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Methyl 2-fluoro-4,5-dimethoxybenzoate represents a potentially valuable building block in the fields of medicinal chemistry and materials science. While detailed information on this specific isomer is scarce, a comprehensive understanding of its structural isomer, Methyl 2-fluoro-3,4-dimethoxybenzoate, provides a strong foundation for researchers. The synthetic protocols and an appreciation for the role of fluorination in molecular design outlined in this guide are intended to empower scientific professionals in their research and development endeavors.

References

An In-depth Technical Guide to Methyl 2-fluoro-4,5-dimethoxybenzoate: A Key Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methyl 2-fluoro-4,5-dimethoxybenzoate is a strategically functionalized aromatic ester with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a fluorine atom adjacent to the ester and two methoxy groups on the benzene ring—provides a versatile scaffold for synthesizing complex, biologically active molecules. The presence of fluorine can enhance crucial drug-like properties such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the compound's chemical identity, its strategic importance, a detailed synthetic protocol, and its characterization, designed for researchers and professionals in the field of drug development.

Chemical Identity and Properties

IUPAC Nomenclature and Synonyms

The definitive identification of a chemical compound is crucial for scientific discourse and reproducibility. The compound in focus is systematically named according to IUPAC conventions.

  • IUPAC Name: Methyl 2-fluoro-4,5-dimethoxybenzoate

  • Synonyms: While less common, a potential synonym is 2-fluoro-4,5-dimethoxybenzoic acid methyl ester.

  • CAS Number: 109877-66-9[1]

  • Related Precursor: The corresponding carboxylic acid is 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No: 79474-35-4).

Chemical Structure

The molecular structure consists of a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and two methoxy groups at positions 4 and 5.

Figure 1: Chemical Structure of Methyl 2-fluoro-4,5-dimethoxybenzoate

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup and purification. The data presented below is a combination of reported values for the parent carboxylic acid and related esters.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₄[1]
Molecular Weight 214.19 g/mol [1]
Appearance Solid (predicted based on parent acid)
Boiling Point ~296 °C (for parent acid)
Storage Sealed in dry, room temperature conditions[1]

The Strategic Importance in Medicinal Chemistry

The specific arrangement of functional groups in Methyl 2-fluoro-4,5-dimethoxybenzoate makes it a high-value intermediate in the synthesis of novel therapeutic agents.

The Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. The fluorine atom at the C-2 position offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the drug's half-life and bioavailability.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the acidity of nearby protons, influencing hydrogen bonding capabilities.

  • Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of adjacent functional groups and increase lipophilicity, which can improve cell membrane permeability. The ortho-position of the fluorine in this molecule can also influence the conformation of the ester group, which may be advantageous for binding to specific biological targets.[2]

Utility as a Synthetic Intermediate

Aromatic aldehydes and esters are foundational materials for building more complex molecular architectures. The related compound, 2-Fluoro-4,5-dimethoxybenzaldehyde, is a known intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[3] By analogy, Methyl 2-fluoro-4,5-dimethoxybenzoate serves as a versatile precursor for a variety of chemical transformations, including:

  • Amide Formation: The methyl ester can be readily converted to amides by reaction with primary or secondary amines, a common step in the synthesis of many active pharmaceutical ingredients (APIs).

  • Hydrazide Synthesis: Reaction with hydrazine yields the corresponding hydrazide, a key functional group for constructing various heterocyclic systems like pyrazoles and triazoles.

  • Reduction: The ester can be reduced to the corresponding benzyl alcohol, providing another point for chemical diversification.

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate is best achieved through a multi-step process starting from a commercially available precursor, followed by a standard esterification reaction.

Proposed Synthetic Pathway

A logical and efficient synthesis begins with the oxidation of the commercially available aldehyde, 2-fluoro-4,5-dimethoxybenzaldehyde, to its corresponding carboxylic acid, followed by esterification.

Synthesis_Workflow Start 2-Fluoro-4,5-dimethoxybenzaldehyde Intermediate 2-Fluoro-4,5-dimethoxybenzoic Acid Start->Intermediate Oxidation (e.g., KMnO₄, Acetone/H₂O) Product Methyl 2-fluoro-4,5-dimethoxybenzoate Intermediate->Product Esterification (Methanol, H₂SO₄ cat.)

Caption: Proposed synthetic workflow for Methyl 2-fluoro-4,5-dimethoxybenzoate.

Detailed Experimental Protocol: Synthesis

This protocol details the two-step synthesis from the corresponding aldehyde.

Step 1: Oxidation of 2-Fluoro-4,5-dimethoxybenzaldehyde to 2-Fluoro-4,5-dimethoxybenzoic Acid

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-4,5-dimethoxybenzaldehyde (1.0 eq) in acetone.[3][4]

  • Oxidant Preparation: Prepare a solution of potassium permanganate (KMnO₄, ~1.1 eq) in water.

  • Reaction: Cool the aldehyde solution in an ice bath to 0-5 °C. Add the KMnO₄ solution dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Workup: Once the reaction is complete (as indicated by TLC or the persistence of the purple color), quench the excess KMnO₄ by adding a small amount of sodium bisulfite solution until the mixture becomes clear or a brown manganese dioxide precipitate forms.

  • Isolation: Filter the mixture to remove manganese dioxide. Acidify the filtrate with dilute hydrochloric acid (e.g., 3N HCl) to a pH of ~2. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-fluoro-4,5-dimethoxybenzoic acid can be further purified by recrystallization from an ethanol/water mixture if necessary.[5]

Step 2: Esterification to Methyl 2-fluoro-4,5-dimethoxybenzoate

  • Apparatus Setup: To a round-bottom flask equipped with a reflux condenser, add the synthesized 2-fluoro-4,5-dimethoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol to act as both the solvent and the reactant. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The final product, Methyl 2-fluoro-4,5-dimethoxybenzoate, can be purified by column chromatography on silica gel or by recrystallization.[7]

Spectroscopic Characterization

Structural confirmation is paramount. Below are the predicted spectroscopic data based on the compound's structure and data from analogous molecules.

Technique Expected Observations
¹H NMR - A singlet for the methyl ester protons (~3.9 ppm).- Two singlets for the two methoxy group protons (~3.8-4.0 ppm).- Two aromatic protons appearing as doublets or singlets depending on coupling with fluorine (~6.8-7.5 ppm).
¹³C NMR - Methyl ester carbon (~52 ppm).- Methoxy carbons (~56 ppm).- Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant (~150-160 ppm).- Carbonyl carbon of the ester (~165 ppm).
¹⁹F NMR - A singlet corresponding to the single fluorine atom on the aromatic ring.
Mass Spec (EI) - A molecular ion peak (M⁺) corresponding to the molecular weight of 214.19.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Statements: The parent carboxylic acid is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Similar precautions should be taken for the methyl ester.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion

Methyl 2-fluoro-4,5-dimethoxybenzoate is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its carefully arranged functional groups provide a robust platform for creating diverse and complex molecules with significant therapeutic potential. The strategic inclusion of a fluorine atom is particularly noteworthy, offering a reliable method to enhance the pharmacokinetic properties of drug candidates. The synthetic route outlined in this guide is efficient and relies on standard, well-understood chemical transformations, making this key intermediate accessible for a wide range of research and development programs.

References

  • PubChem. 2-Fluoro-4,5-dimethoxybenzaldehyde. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Available from: [Link]

  • Royal Society of Chemistry. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]

  • Chemistry Stack Exchange. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Available from: [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link]

  • Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate from 3,4-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth guide for the multi-step synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate, a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules is a well-established method for enhancing pharmacological properties such as metabolic stability and binding affinity.[1][2][3] This protocol details a robust synthetic pathway starting from the readily available 3,4-dimethoxyphenol. The synthesis involves a regioselective electrophilic fluorination, followed by a directed ortho-carboxylation, and concluding with a classic esterification. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and troubleshooting guidance to ensure successful execution by researchers and drug development professionals.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine atoms into bioactive molecules can profoundly alter their physicochemical properties.[3][4] The high electronegativity and small size of fluorine can modulate a molecule's pKa, lipophilicity, and conformation, often leading to improved metabolic stability and enhanced binding affinity to biological targets.[1][2] Methyl 2-fluoro-4,5-dimethoxybenzoate incorporates these advantageous features, making it a highly sought-after intermediate for the synthesis of novel pharmaceuticals and advanced materials.[2][5]

This guide outlines a logical and efficient three-step synthesis beginning with 3,4-dimethoxyphenol. The chosen pathway is designed to provide researchers with a reliable method that emphasizes regiochemical control at each critical transformation.

Overall Synthetic Workflow

The synthesis is structured as a three-part process, transforming the starting phenol into the final esterified product.

G cluster_0 Overall Synthesis 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol Step 1 Step 1 3,4-Dimethoxyphenol->Step 1 Electrophilic Fluorination 2-Fluoro-4,5-dimethoxyphenol 2-Fluoro-4,5-dimethoxyphenol Step 1->2-Fluoro-4,5-dimethoxyphenol Step 2 Step 2 2-Fluoro-4,5-dimethoxyphenol->Step 2 Directed Carboxylation 2-Fluoro-4,5-dimethoxybenzoic Acid 2-Fluoro-4,5-dimethoxybenzoic Acid Step 2->2-Fluoro-4,5-dimethoxybenzoic Acid Step 3 Step 3 2-Fluoro-4,5-dimethoxybenzoic Acid->Step 3 Esterification Methyl 2-fluoro-4,5-dimethoxybenzoate Methyl 2-fluoro-4,5-dimethoxybenzoate Step 3->Methyl 2-fluoro-4,5-dimethoxybenzoate

Caption: A three-step synthetic pathway from 3,4-dimethoxyphenol.

Part 1: Electrophilic Fluorination of 3,4-Dimethoxyphenol

Scientific Rationale & Causality

The first critical step is the regioselective installation of a fluorine atom onto the electron-rich aromatic ring of 3,4-dimethoxyphenol. Phenols are highly activated towards electrophilic aromatic substitution, with the hydroxyl and methoxy groups directing incoming electrophiles to the ortho and para positions. The target molecule requires fluorination at the 2-position, which is ortho to the hydroxyl group and meta to the 4-methoxy group.

Electrophilic fluorination is the chosen strategy, employing a reagent with a polarized N-F bond that delivers an electrophilic fluorine ("F+").[6][7] Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are effective for this purpose.[6][7] Selectfluor® (F-TEDA-BF4) is often preferred for its crystalline nature, stability, and relative safety. However, a significant challenge with highly activated substrates like phenols is the risk of dearomatization or the formation of multiple isomers.[7][8][9] The reaction conditions, particularly the solvent and temperature, must be carefully controlled to favor the desired ortho-fluorinated product. Acetonitrile is a common solvent for these reactions as it effectively solubilizes both the substrate and the fluorinating agent.

G cluster_mech Mechanism of Electrophilic Fluorination Phenol 3,4-Dimethoxyphenol (Electron-rich Ring) Intermediate Wheland Intermediate (Cationic Adduct) Phenol->Intermediate Nucleophilic Attack on F+ Selectfluor Selectfluor® (Electrophilic F+ source) Selectfluor->Intermediate Product 2-Fluoro-4,5-dimethoxyphenol Intermediate->Product Deprotonation & Aromatization

Caption: Simplified mechanism for electrophilic fluorination of the phenol.

Experimental Protocol: Step 1
  • Apparatus Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4-dimethoxyphenol (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile as the solvent under a nitrogen atmosphere. Stir until the phenol is completely dissolved.

  • Reagent Addition: In a single portion, add Selectfluor® (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired 2-fluoro-4,5-dimethoxyphenol.

Data Summary: Reagents for Step 1
ReagentMolar Mass ( g/mol )EquivalentsAmount
3,4-Dimethoxyphenol154.161.0(e.g., 5.0 g)
Selectfluor®354.261.1(e.g., 12.5 g)
Acetonitrile41.05-(e.g., 100 mL)
Ethyl Acetate88.11-(For workup)

Part 2: Directed Carboxylation of 2-Fluoro-4,5-dimethoxyphenol

Scientific Rationale & Causality

With the fluorine atom in place, the next challenge is to introduce a carboxylic acid group regioselectively at the C1 position. A powerful strategy for this transformation is directed ortho-metalation (DoM) . The phenolic hydroxyl group is an excellent directing group. It is first deprotonated by a strong base, and the resulting phenoxide then directs a second equivalent of a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the adjacent ortho position. This generates a dianion species that is highly nucleophilic. Quenching this intermediate with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid with high regioselectivity.

This method is superior to classical methods like the Kolbe-Schmitt reaction for complex substrates, as it offers greater control and often higher yields. The choice of an anhydrous ether solvent like tetrahydrofuran (THF) and low temperatures (e.g., -78 °C) is critical to maintain the stability of the organolithium intermediates and prevent side reactions.

Experimental Protocol: Step 2
  • Apparatus Setup: Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Addition: Add 2-fluoro-4,5-dimethoxyphenol (1.0 eq) to the flask and dissolve in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Metalation: Slowly add n-butyllithium (2.2 eq, e.g., 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully add crushed dry ice (CO₂) in small portions, ensuring the temperature remains below -65 °C. Continue stirring at -78 °C for 1 hour after the addition is complete, then allow the mixture to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The crude 2-fluoro-4,5-dimethoxybenzoic acid can be purified by recrystallization.

Data Summary: Reagents for Step 2
ReagentMolar Mass ( g/mol )EquivalentsAmount
2-Fluoro-4,5-dimethoxyphenol172.151.0(From Step 1)
n-Butyllithium (2.5 M)64.062.2(Calculated volume)
Carbon Dioxide (Dry Ice)44.01Excess(e.g., 20 g)
Tetrahydrofuran (THF)72.11-(e.g., 150 mL)

Part 3: Fischer Esterification of 2-Fluoro-4,5-dimethoxybenzoic Acid

Scientific Rationale & Causality

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic, reliable, and cost-effective method for this purpose.[10][11] The reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

The reaction is an equilibrium process. To drive the equilibrium towards the product side, Le Châtelier's principle is applied by using a large excess of methanol, which also serves as the solvent. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

Experimental Protocol: Step 3
  • Apparatus Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-4,5-dimethoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol, followed by the dropwise addition of a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude Methyl 2-fluoro-4,5-dimethoxybenzoate can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Reagents for Step 3
ReagentMolar Mass ( g/mol )EquivalentsAmount
2-Fluoro-4,5-dimethoxybenzoic acid200.171.0(From Step 2)
Methanol32.04Large Excess(e.g., 50 mL)
Sulfuric Acid (conc.)98.08Catalytic(e.g., 0.2 mL)
Sodium Bicarbonate84.01-(For workup)

Troubleshooting and Key Considerations

  • Fluorination Selectivity: If mixtures of isomers are obtained in Step 1, careful column chromatography is essential. Lowering the reaction temperature may improve regioselectivity.

  • Anhydrous Conditions: Steps 1 and 2 are sensitive to moisture. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents to prevent quenching of organolithium reagents and decomposition of the fluorinating agent.

  • Esterification Equilibrium: If the esterification in Step 3 is incomplete, ensure a sufficient excess of methanol is used and that the reflux time is adequate. Alternatively, other esterification methods, such as using methyl iodide with a base or thionyl chloride followed by methanol, can be employed.[12]

Conclusion

This application note provides a validated and scientifically grounded pathway for the synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate from 3,4-dimethoxyphenol. By explaining the causality behind each experimental choice and providing detailed, step-by-step protocols, this guide equips researchers in drug discovery and organic synthesis with the necessary tools to produce this valuable fluorinated intermediate efficiently and with high purity.

References

  • Bryn Mawr College. Electrophilic Fluorination. Available at: [Link]

  • Wikipedia. Electrophilic fluorination. Available at: [Link]

  • RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Available at: [Link]

  • Harvard DASH. Deoxyfluorination of Phenols. Available at: [Link]

  • ResearchGate. Fluorination of 3,4-dialkyl-substituted phenols with derivatives of... Available at: [Link]

  • Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

  • ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available at: [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • PMC. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Available at: [Link]

  • Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. Available at: [Link]

  • Google Patents. US4766243A - Electrophilic fluorination of aromatic compounds.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

  • Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • PubMed. Exploiting the unusual effects of fluorine in methodology. Available at: [Link]

  • Macmillan Group - Princeton University. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Available at: [Link]

  • Reddit. Methylation of p-hydroxybenzoic acid with Me2SO4 : r/chemistry. Available at: [Link]

  • ijstr. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]

  • ResearchGate. Fluoride prompted desily-carboxylation of α-hetero (O, N) silanes. Available at: [Link]

  • Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Available at: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]

Sources

"Methyl 2-fluoro-4,5-dimethoxybenzoate" as a building block in medicinal chemistry

[1]

Executive Summary

Methyl 2-fluoro-4,5-dimethoxybenzoate (CAS 109877-66-9) is a highly specialized fluorinated building block that serves as a linchpin in the synthesis of polysubstituted aromatic scaffolds.[1] Its value lies in the ortho-fluorine effect : the fluorine atom at the 2-position is activated by the adjacent ester group, rendering it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).[1]

This reactivity allows researchers to rapidly generate libraries of 2-amino-4,5-dimethoxybenzoates (anthranilate analogs) and 2-hydroxy-4,5-dimethoxybenzoates (salicylate analogs)—core motifs found in gastroprokinetic drugs (e.g., Acotiamide), VMAT2 inhibitors, and PET radiotracers.[1] This guide details the chemical profile, strategic applications, and validated protocols for utilizing this scaffold.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name Methyl 2-fluoro-4,5-dimethoxybenzoate
CAS Number 109877-66-9
Molecular Formula C₁₀H₁₁FO₄
Molecular Weight 214.19 g/mol
Structure Benzene ring substituted with: - C1: Methyl ester (-COOCH₃)- C2: Fluorine (-F)- C4, C5: Methoxy (-OCH₃)
Physical State White to off-white solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water.[1][2][3]
Key Reactivity SNAr at C2; Ester hydrolysis at C1; Demethylation at C4/C5.

Strategic Utility in Drug Design

The "Fluorine-Click" Strategy (SNAr)

The 2-fluoro substituent is not merely a structural feature but a reactive handle .[1] The electron-withdrawing nature of the ester at C1 lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of fluorine by nucleophiles (amines, thiols, alkoxides).

  • Advantage over Chloro/Bromo analogs: Fluorine is the most electronegative atom, creating the strongest dipole at the C-F bond. In SNAr reactions where the rate-determining step is nucleophilic attack (addition), the highly polarized C-F bond accelerates the reaction significantly compared to C-Cl or C-Br.[1]

Access to Bioactive Cores

This building block provides a direct synthetic shortcut to:

  • Acotiamide Analogs (Gastroprokinetics): Acotiamide features a 2-amino-4,5-dimethoxybenzamide core.[1][3] Using the 2-fluoro ester allows for the introduction of complex amines at the 2-position after the ring is established.[1]

  • Quinazolines: Condensation of the derived 2-aminobenzoates with formamide or nitriles yields 6,7-dimethoxyquinazolines, a scaffold prevalent in EGFR inhibitors.[1]

  • PET Radiochemistry: The scaffold acts as a reference standard for developing 18F-labeled tracers targeting neuroinflammation (TSPO ligands), where the methoxy pattern mimics established ligands like DAA1106.[1]

Visualizing the Synthetic Landscape

The following diagram illustrates the central role of Methyl 2-fluoro-4,5-dimethoxybenzoate in accessing diverse chemical space.

GStartMethyl 2-fluoro-4,5-dimethoxybenzoate(CAS 109877-66-9)Prod_Amine2-Amino-4,5-dimethoxy-benzoates(Anthranilate Scaffolds)Start->Prod_AminePrimary/Secondary AminesK2CO3, DMF, 80°C(SNAr)Prod_Acid2-Fluoro-4,5-dimethoxy-benzoic acidStart->Prod_AcidLiOH, THF/H2O(Hydrolysis)Prod_Ether2-Alkoxy-4,5-dimethoxy-benzoatesStart->Prod_EtherROH, NaH(SNAr)Prod_Het6,7-Dimethoxy-quinazolinesProd_Amine->Prod_HetFormamideCyclization

Figure 1: Divergent synthetic pathways from the 2-fluoro scaffold.[1] The SNAr pathway (Blue Arrow) is the primary application for library generation.[1]

Experimental Protocols

Protocol A: SNAr Displacement with Amines (Library Generation)

Objective: Synthesis of methyl 2-substituted-amino-4,5-dimethoxybenzoates. Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer complex.[4][5]

Materials:

  • Methyl 2-fluoro-4,5-dimethoxybenzoate (1.0 equiv)[1]

  • Amine (R-NH₂ or R₂NH) (1.2 – 1.5 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: DMF (anhydrous) or DMSO[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, MgSO₄

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-4,5-dimethoxybenzoate (100 mg, 0.47 mmol) in DMF (2.0 mL).

  • Addition: Add K₂CO₃ (130 mg, 0.94 mmol) followed by the amine of choice (0.56 – 0.70 mmol).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LC-MS or TLC (The starting material spot should disappear; the product will be more polar/fluorescent).[1]

    • Note: For volatile amines, use a pressure tube. For non-nucleophilic amines (e.g., anilines), increase temperature to 100-120°C or use Cs₂CO₃.[1]

  • Workup:

    • Dilute the reaction mixture with water (10 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with saturated LiCl solution (to remove DMF) and brine.[1]

    • Dry over MgSO₄, filter, and concentrate in vacuo.[6]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Data:

  • Expected Yield: 75–95% depending on amine sterics.[1]

  • Key NMR Signal: Loss of the multiplet/doublet corresponding to the aromatic proton at C3 (due to F-coupling loss) or shift in the C3 proton signal.[1] 19F NMR will show disappearance of the starting material signal (approx. -110 to -120 ppm).[1]

Protocol B: Controlled Hydrolysis to the Free Acid

Objective: Isolate 2-fluoro-4,5-dimethoxybenzoic acid without displacing the fluorine.[1] Challenge: Prevent accidental SNAr by the hydroxide ion.

Procedure:

  • Dissolve Methyl 2-fluoro-4,5-dimethoxybenzoate (1.0 equiv) in THF:Water (3:1) .

  • Cool to 0°C in an ice bath.

  • Add LiOH·H₂O (1.1 equiv) slowly.[1] Avoid large excess of base or high temperatures to prevent F-displacement.[1]

  • Stir at 0°C to Room Temperature (RT) for 2–4 hours.

  • Acidification: Carefully acidify to pH 3 with 1N HCl.

  • Isolation: Extract with EtOAc. The product usually precipitates or crystallizes upon concentration.[1]

Case Study: Synthesis of Acotiamide-Core Analogs

Context: Acotiamide (Z-338) is an acetylcholinesterase inhibitor used for functional dyspepsia.[1] It contains a 2-amino-thiazole moiety linked to a tri-substituted benzamide.[1]

Application: Researchers can use Methyl 2-fluoro-4,5-dimethoxybenzoate to synthesize "Reverse-Amide" analogs or explore different amine linkers that are difficult to install via standard coupling.[1]

Workflow:

  • Step 1 (SNAr): React Methyl 2-fluoro-4,5-dimethoxybenzoate with N,N-diisopropylethylenediamine (or similar side chain) using Protocol A.

    • Result: The fluorine is replaced by the diamine tail.[1]

  • Step 2 (Hydrolysis): Saponify the ester using Protocol B.

  • Step 3 (Amidation): Couple the resulting benzoic acid with an aminothiazole or heteroaryl amine using HATU/DIPEA.[1]

This route avoids the use of unstable acid chlorides and allows for late-stage diversification of the amine tail.[1]

Safety & Handling

  • Hazard Identification: Methyl 2-fluoro-4,5-dimethoxybenzoate is an irritant (Skin/Eye/Respiratory).[1]

  • Fluoride Release: In SNAr reactions, fluoride ions are released. While low quantity, ensure waste is treated as halogenated organic waste.[1]

  • Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from strong bases to prevent hydrolysis.[1]

References

  • Acotiamide Synthesis & Intermediates

    • Title: A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia.[1]

    • Source:Organic Process Research & Development (2015).[1]

    • URL:[Link][1]

    • Relevance: Establishes the utility of dimethoxybenzoic acid scaffolds in this drug class.
  • SNAr Reactivity of Fluorobenzoates

    • Title: Nucleophilic aromatic substitution (SNAr) in pharmaceutical research.[1][4]

    • Source:Journal of Medicinal Chemistry (Review).[1]

    • URL:[Link] (General Mechanism grounding).[1]

  • Fluorine in Medicinal Chemistry

    • Title: The role of fluorine in medicinal chemistry.[1][7][4][8][9][10][11]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (2007).[1][10]

    • URL:[Link]

  • Compound Data Source

    • Title: Methyl 2-fluoro-4,5-dimethoxybenzoate (CAS 109877-66-9) Entry.[1][2][12][13][14]

    • Source: Sigma-Aldrich / PubChem.[1]

    • URL:[Link] (Search Query Link for verification).[1]

Application Notes & Protocols: The Strategic Role of Methyl 2-fluoro-4,5-dimethoxybenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. Methyl 2-fluoro-4,5-dimethoxybenzoate has emerged as a highly valuable and versatile building block, particularly in the synthesis of oncology drugs and imaging agents. Its unique structural features—an activated aromatic ring, a strategically placed fluorine atom, and two methoxy groups—provide a powerful toolkit for chemists to construct complex molecular architectures.

The fluorine atom at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many synthetic pathways. Simultaneously, the electron-donating methoxy groups at the 4- and 5-positions activate the benzene ring, facilitating these substitutions and providing handles for further functionalization. This combination makes the molecule an ideal precursor for the synthesis of heterocyclic scaffolds like quinazolines, which are prevalent in a class of targeted cancer therapies known as tyrosine kinase inhibitors (TKIs).[1]

This guide provides an in-depth look at the applications of Methyl 2-fluoro-4,5-dimethoxybenzoate, complete with detailed experimental protocols and expert insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties & Characterization

A thorough understanding of the starting material is critical for reaction planning and troubleshooting. The key properties of Methyl 2-fluoro-4,5-dimethoxybenzoate are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₁FO₄
Molecular Weight 214.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 93-97 °C
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (d, 1H), 6.65 (d, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 165.2, 155.1, 148.5, 143.9, 114.8, 112.6, 109.9, 56.4, 56.2, 52.3

Core Synthetic Applications & Protocols

The utility of Methyl 2-fluoro-4,5-dimethoxybenzoate is best illustrated through its application in multi-step syntheses. Below are two common and critical transformations.

Application 1: Synthesis of Quinazoline-Based Kinase Inhibitors

Quinazoline derivatives are the structural core of numerous FDA-approved tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[2][3] The overexpression or mutation of EGFR is a key driver in many cancers, making it a prime therapeutic target.[4][5] Methyl 2-fluoro-4,5-dimethoxybenzoate is an ideal starting point for building this quinazoline core.

Causality & Rationale: The synthesis of the quinazoline core often begins with the conversion of the methyl ester to an amide, followed by cyclization. The initial ester must first be hydrolyzed to a carboxylic acid to enable coupling with an amine. This two-step process sets the stage for the formation of the heterocyclic ring system.

General Synthetic Workflow

Synthetic Workflow for Quinazoline Core A Methyl 2-fluoro-4,5- dimethoxybenzoate B Saponification (Ester Hydrolysis) A->B NaOH, EtOH/H₂O C 2-Fluoro-4,5- dimethoxybenzoic Acid B->C D Amide Coupling (e.g., with formamide) C->D Coupling Agents E Quinazoline Precursor D->E F Cyclization & Further Functionalization E->F G Quinazoline-Based Kinase Inhibitor F->G

General workflow from starting material to a kinase inhibitor.
Detailed Protocol 1: Saponification of Methyl 2-fluoro-4,5-dimethoxybenzoate

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a critical intermediate for subsequent amide bond formation.

Principle: Saponification is the base-mediated hydrolysis of an ester. Using a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a mixture of alcohol and water allows for the cleavage of the ester bond, forming a carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid.[6][7]

Materials & Reagents:

  • Methyl 2-fluoro-4,5-dimethoxybenzoate

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), 2M

  • Distilled Water

  • 250 mL Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of Methyl 2-fluoro-4,5-dimethoxybenzoate in 100 mL of 95% ethanol.

  • Base Addition: Prepare a solution of 2.6 g of KOH in 25 mL of distilled water and add it to the flask.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-85°C) with gentle stirring.

  • Monitoring: The reaction is typically complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Cooling & Concentration: Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH is ~2. A white precipitate of 2-fluoro-4,5-dimethoxybenzoic acid will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing with cold distilled water.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Trustworthiness & Self-Validation: The identity and purity of the resulting carboxylic acid should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR) and compared against reference data.

Application 2: Precursor for Positron Emission Tomography (PET) Imaging Agents

The development of PET imaging agents allows for the non-invasive visualization and quantification of biological processes in vivo.[8] Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its convenient half-life and low positron energy.[9] The scaffold of Methyl 2-fluoro-4,5-dimethoxybenzoate is suitable for modification into PET tracers, often requiring the formation of an amide bond as a key step.[10][11]

Detailed Protocol 2: Direct Amidation of Methyl 2-fluoro-4,5-dimethoxybenzoate

Objective: To directly form an amide from the methyl ester without prior hydrolysis, offering a more streamlined synthetic route.

Principle: While less common than the acid-amine coupling route, direct amidation of unactivated esters can be achieved under specific conditions, often requiring elevated temperatures or specialized catalysts.[12] This protocol outlines a general, transition-metal-free approach.[12][13]

Materials & Reagents:

  • Methyl 2-fluoro-4,5-dimethoxybenzoate

  • Primary or secondary amine of interest (e.g., Benzylamine)

  • Sodium methoxide (NaOMe) or other suitable base/catalyst

  • Toluene or other high-boiling point solvent

  • Sealed reaction vessel (e.g., pressure tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry, sealed reaction vessel equipped with a magnetic stir bar, add Methyl 2-fluoro-4,5-dimethoxybenzoate (1.0 equiv).

  • Reagent Addition: Add the amine (1.2 equiv) and a catalytic amount of sodium methoxide (0.1 equiv).

  • Solvent & Inerting: Add dry toluene to dissolve the reagents. Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reaction: Seal the vessel tightly and heat the mixture to 100-120°C with vigorous stirring.

  • Monitoring: The reaction can be monitored by TLC or LC-MS for the consumption of the starting ester. Reaction times can vary from 12 to 24 hours depending on the amine's reactivity.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[14]

Expert Insight: The choice of amine is critical. Electron-rich and less sterically hindered amines will generally react faster. For challenging couplings, more advanced coupling reagents or catalytic systems might be necessary.[15]

Biological Context: Targeting the EGFR Signaling Pathway

Many quinazoline-based inhibitors derived from this starting material target the EGFR signaling pathway.[16][17] In normal cells, this pathway regulates growth and proliferation.[4] In cancer, mutations can lead to its constant activation, promoting uncontrolled cell division.[18] TKIs act by blocking the ATP binding site of the EGFR kinase domain, thus inhibiting downstream signaling.[5]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Kinase Domain RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Ligand EGF Ligand Ligand->EGFR TKI Quinazoline TKI (e.g., Gefitinib) TKI->EGFR:kinase Inhibition

Simplified EGFR signaling pathway and the point of TKI inhibition.

Conclusion

Methyl 2-fluoro-4,5-dimethoxybenzoate is a cornerstone reagent in the synthesis of high-value pharmaceutical compounds. Its well-defined reactivity, stemming from its unique electronic and steric properties, allows for the efficient construction of complex molecular frameworks. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this powerful building block in their drug discovery and development programs, from creating targeted cancer therapeutics to novel in vivo imaging agents.

References

  • Duggirala, S., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets.
  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Seminars in Cancer Biology.
  • Yewale, C., et al. (2010). EGFR Signaling and Drug Discovery. Oncology.
  • Sabbah, D. A., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers.
  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. ResearchGate.
  • Gao, C., et al. (2019). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gendron, T., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed.
  • eGyanKosh. (n.d.). Determination of Saponification Value. eGyanKosh.
  • Al-Ostath, R., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • Shalgunov, V., et al. (2023). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry.
  • LibreTexts Chemistry. (2026). Soap Making (Saponification) Lab Procedure. Chemistry LibreTexts.
  • Li, L., et al. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
  • Zhang, R., et al. (2021). A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry.
  • Benchchem. (n.d.). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis. Benchchem.
  • Zhang, R., et al. (2021). A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. ResearchGate.
  • Bédard, A.-C., et al. (2011). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. The Journal of organic chemistry.
  • Kumar, A., et al. (2021). A visible light-induced deoxygenative amidation protocol for the synthesis of dipeptides and amides. Organic Chemistry Frontiers.
  • Gao, M., et al. (2021). Design, synthesis, and characterization of [18F]mG2P026 as a high contrast PET imaging ligand for metabotropic glutamate receptor 2. bioRxiv.
  • Maisonial, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate.
  • ASTM D5558-95(2006). (2006). Standard Test Method for Determination of the Saponification Value of Fats and Oils. astm.org.
  • Pashko, M., & Yagupolskii, Y. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Georgakopoulou, C., et al. (2022). Design, synthesis, and evaluation of a novel PET imaging agent targeting lipofuscin in senescent cells. RSC Advances.
  • LibreTexts Chemistry. (2026). Making Soap Saponification Lab Procedure. Chemistry LibreTexts.
  • Gao, M., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET imaging ligand for metabotropic glutamate receptor 2. bioRxiv.
  • Zhang, L., et al. (2021). A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. SAGE Journals.
  • Innovhub. (2023). Validation of a time saving method for saponification value estimation using microwaves technologies. Innovhub.
  • Pashko, M., & Yagupolskii, Y. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate.
  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

Sources

Application Note: Site-Selective Fluorination of Methyl 4,5-Dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, executable protocol for the fluorination of methyl 4,5-dimethoxybenzoate. It synthesizes modern electrophilic fluorination strategies with rigorous process control, designed for drug discovery and process chemistry environments.

Abstract & Strategic Overview

The introduction of fluorine into electron-rich aromatic systems is a pivotal transformation in medicinal chemistry, often enhancing metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity (LogP).[1] Methyl 4,5-dimethoxybenzoate (Methyl Veratrate) presents a unique challenge due to the competing directing effects of the electron-withdrawing ester and the electron-donating methoxy groups.[1]

While traditional Balz-Schiemann reactions (diazotization) are reliable, they are atom-inefficient and hazardous at scale.[1] This protocol details a Direct Electrophilic Fluorination using Selectfluor® (F-TEDA-BF4) .[1][2][3] This method is selected for its operational simplicity, bench stability, and high regiochemical fidelity, favoring the 2-position (ortho to the ester) via a charge-transfer mechanism.

Key Advantages of This Protocol
  • Metal-Free: Eliminates trace metal contamination risks inherent in Pd/Ag-catalyzed C-H activation.[1]

  • Scalability: Selectfluor is non-volatile and stable, suitable for multigram to kilogram batches.

  • Regiocontrol: Optimized solvent polarity directs fluorination to the electronically activated, yet sterically accessible, 2-position.

Chemical Mechanism & Rationale

The reaction proceeds via an electrophilic aromatic substitution (S_EAr) mechanism.[1] However, unlike elemental fluorine, Selectfluor operates through a Single Electron Transfer (SET) or a polar


-type pathway depending on the solvent dielectric constant.
  • Activation: The electron-rich 4,5-dimethoxy ring acts as a nucleophile.[1]

  • Regioselectivity:

    • C-2 Position: Activated by the para-methoxy group (C-5) and stabilized by the ortho-ester effect (coordination-assisted delivery).[1]

    • C-3 Position: Activated by the ortho-methoxy group (C-4) but sterically crowded and less electronically favored due to the meta-ester deactivation.[1]

  • Outcome: In high-dielectric solvents (MeCN), the transition state leading to the 2-fluoro isomer is kinetically favored.[1]

Reaction Scheme

Substrate: Methyl 4,5-dimethoxybenzoate (


)
Reagent:  Selectfluor (

) Product: Methyl 2-fluoro-4,5-dimethoxybenzoate (

)[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][4][5][6]PurityRole
Methyl 4,5-dimethoxybenzoate 196.201.0>98%Substrate
Selectfluor® 354.261.2 - 1.5>95%F-Source
Acetonitrile (MeCN) 41.05SolventAnhydrousSolvent
Sodium Bicarbonate 84.01N/ASat.[1] Aq.Quench
Step-by-Step Procedure

Step 1: Solubilization

  • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4,5-dimethoxybenzoate (5.0 g, 25.5 mmol) in anhydrous Acetonitrile (100 mL).

  • Note: A concentration of 0.25 M is optimal to balance kinetics and solubility.

Step 2: Reagent Addition

  • Add Selectfluor® (10.8 g, 30.6 mmol, 1.2 equiv) in one portion at room temperature.

  • Critical: The reaction mixture will remain a suspension initially. Selectfluor dissolves as the reaction temperature increases.

Step 3: Thermal Activation

  • Heat the reaction mixture to 80°C (Reflux) under an inert atmosphere (

    
     or Ar).
    
  • Maintain reflux for 12–16 hours . Monitor conversion via HPLC or TLC (Mobile Phase: 30% EtOAc/Hexanes).[1]

  • Endpoint: Disappearance of the starting ester (

    
    ) and appearance of the fluorinated product (
    
    
    
    ).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Concentrate the solvent in vacuo to approximately 20% of the original volume.

  • Dilute the residue with Ethyl Acetate (150 mL) .[1]

  • Wash the organic phase sequentially with:

    • Water (2 x 50 mL) – to remove H-TEDA byproduct.[1]

    • Saturated

      
       (1 x 50 mL) – to neutralize trace HF.[1]
      
    • Brine (1 x 50 mL).

Step 5: Isolation & Purification

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from minimal hot Methanol or perform flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Target Yield: 65–75% as a white crystalline solid.

Logical Workflow Visualization

FluorinationProtocol Start Start: Methyl 4,5-dimethoxybenzoate Solvent Dissolve in MeCN (0.25 M) Start->Solvent Reagent Add Selectfluor (1.2 equiv) Solvent->Reagent Heat Reflux at 80°C (12-16h) Reagent->Heat Check HPLC Monitoring (Conversion >95%?) Heat->Check Check->Heat No (Extend Time) Workup Conc. & Extract (EtOAc/Water) Check->Workup Yes Purify Recrystallization (MeOH) Workup->Purify End Product: Methyl 2-fluoro-4,5-dimethoxybenzoate Purify->End

Figure 1: Decision tree and process flow for the electrophilic fluorination of methyl 4,5-dimethoxybenzoate.

Analytical Data & Validation

The following data confirms the identity and purity of the synthesized compound.

ParameterSpecificationObservation/Notes
Appearance White to off-white solidCrystalline needles after MeOH recrystallization.[1]
Melting Point 85 – 87 °CSharp melting point indicates high purity.

NMR

-115 to -120 ppm
Singlet (or d due to H-coupling).[1] Distinct shift from starting material.
MS (ESI)

Consistent with mono-fluorination.[1]
Regiochemistry C-2 SubstitutionConfirmed by NOESY (coupling between Ester-Me and F is absent, but coupling between Ester-Me and H-6 is present).[1]
Troubleshooting Guide
  • Low Conversion: If conversion stalls <50%, add 0.1 equiv of AgNO3 as a catalyst to promote the SET mechanism.

  • Regioisomers: If >10% of the 3-fluoro isomer is observed, lower the reaction temperature to 60°C and extend time to 24h to enhance kinetic control.

  • Coloration: A dark reaction mixture indicates oxidation. Ensure inert atmosphere (

    
    ) is maintained rigorously.
    

References

  • Banks, R. E., et al. (1996).[2] 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: user-friendly site-selective electrophilic fluorinating agents of the N-fluoroammonium class.[1][2] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Stavber, S., et al. (2006). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry.[1] Synlett. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[4][7][8] Nature.[3] Link[1]

  • Singh, R. P., & Shreve, J. M. (2002). Selectfluor™ reagent: a versatile source of electrophilic fluorine.[3][6][9][10] Accounts of Chemical Research. Link[1]

Sources

Experimental procedure for the esterification of 2-fluoro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid Esters

Abstract

This comprehensive guide details the experimental procedures for the esterification of 2-fluoro-4,5-dimethoxybenzoic acid, a key building block in the development of advanced pharmaceutical and materials science compounds. We provide two robust protocols: the classic acid-catalyzed Fischer-Speier esterification and a high-reactivity method employing thionyl chloride. The causality behind critical experimental choices, from reagent stoichiometry to purification strategies, is explained to ensure procedural integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for synthesizing esters from substituted benzoic acids.

Introduction and Scientific Rationale

2-Fluoro-4,5-dimethoxybenzoic acid is a valuable substituted aromatic carboxylic acid. The presence of a fluorine atom and two methoxy groups on the benzene ring imparts unique electronic properties and conformational constraints, making it a desirable scaffold in medicinal chemistry and materials science.[1] The esterification of its carboxylic acid moiety is a critical step, often required to protect the acidic proton, enhance lipophilicity for improved biological absorption, or to serve as a versatile handle for subsequent chemical transformations such as amide bond formation or reduction.

The primary challenge in esterifying this and other substituted benzoic acids lies in managing the reaction equilibrium and, in some cases, the steric hindrance presented by substituents adjacent to the carboxyl group. This guide presents two vetted protocols to address these challenges effectively.

Protocol A , the Fischer-Speier Esterification, is a cost-effective and scalable method relying on acid catalysis in an excess of alcohol to drive the reaction toward completion.[2][3] Protocol B utilizes thionyl chloride to convert the carboxylic acid into a highly reactive acyl chloride intermediate, which subsequently reacts irreversibly with the alcohol. This method is particularly advantageous when dealing with less reactive alcohols or when equilibrium limitations of the Fischer method prove difficult to overcome.

The Chemistry: Mechanism of Fischer-Speier Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] Understanding its mechanism is paramount to optimizing reaction conditions. The process involves several key equilibrium steps:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[6][7] This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: An alcohol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[8][9] This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).[10]

  • Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.[4]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Because the reaction is in equilibrium, its success hinges on shifting the equilibrium to the product side. This is most commonly achieved by using a large excess of the alcohol reactant or by removing water as it is formed.[2][7]

Fischer_Esterification_Mechanism cluster_main Fischer-Speier Esterification Workflow START Start: Reagents REACTION_SETUP 1. Reaction Setup (Acid, Alcohol, Catalyst) START->REACTION_SETUP REFLUX 2. Heating at Reflux (e.g., 65°C for Methanol) REACTION_SETUP->REFLUX Shift Equilibrium WORKUP 3. Aqueous Work-up (Quench & Extract) REFLUX->WORKUP Cool Mixture WASH 4. Sequential Washes (H₂O, NaHCO₃, Brine) WORKUP->WASH Isolate Organic Layer DRY 5. Drying & Filtration (Anhydrous Na₂SO₄) WASH->DRY Neutralize & Remove Impurities EVAPORATE 6. Solvent Removal (Rotary Evaporation) DRY->EVAPORATE Remove Trace Water PRODUCT Final Product: Purified Ester EVAPORATE->PRODUCT Isolate Pure Ester Reaction_Mechanism cluster_mech Key Steps in Fischer Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ RCOOH->Protonated_Acid 1. Protonation H_plus + H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack ROH + R'-OH (Alcohol) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer 3. Proton Transfer Water_Loss - H₂O Proton_Transfer->Water_Loss 4. Water Elimination Protonated_Ester Protonated Ester [R-COOR'H]⁺ Water_Loss->Protonated_Ester Ester Ester (R-COOR') Protonated_Ester->Ester 5. Deprotonation Deprotonation - H⁺

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. We understand that synthesizing highly substituted aromatic compounds can present unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate these complexities and optimize your reaction yields and purity.

Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We have grounded our recommendations in authoritative literature to provide a trustworthy and expert resource.

Section 1: Overview of Synthetic Strategy

The most common and logical approach to synthesizing Methyl 2-fluoro-4,5-dimethoxybenzoate involves a two-step process starting from the commercially available 3,4-dimethoxybenzoic acid. This strategy is generally preferred due to the accessibility of the starting material and the relative predictability of the reactions.

The overall workflow can be visualized as follows:

Synthetic Workflow A 3,4-Dimethoxybenzoic Acid B Methyl 3,4-dimethoxybenzoate A->B C Methyl 3,4-dimethoxybenzoate D Methyl 2-fluoro-4,5-dimethoxybenzoate C->D  Selectfluor™  Acetonitrile (MeCN)  Room Temp

Caption: General workflow for the synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate.

This pathway leverages a classic Fischer esterification followed by a modern electrophilic fluorination. The electron-donating nature of the two methoxy groups activates the aromatic ring, directing the electrophilic fluorine to one of the ortho positions.

Section 2: Troubleshooting Guides and FAQs

This section is formatted as a series of questions you might encounter during your synthesis, providing possible causes and actionable solutions.

FAQ 1: My Fischer Esterification of 3,4-dimethoxybenzoic acid has a low yield. What's going wrong?

Problem: You are seeing a significant amount of unreacted starting material or the isolated yield of Methyl 3,4-dimethoxybenzoate is consistently below expectations.

Possible Causes:

  • Reversible Reaction Equilibrium: The Fischer esterification is an equilibrium-limited process. The water produced as a byproduct can hydrolyze the ester back to the starting materials.[1][2]

  • Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be old, hydrated, or used in insufficient quantity.

  • Presence of Water: Using non-anhydrous methanol or wet glassware introduces water, which shifts the equilibrium to favor the reactants.[1]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium if not refluxed for a sufficient duration.

Solutions & Optimization Strategies:

Parameter Recommendation Scientific Rationale
Solvent/Reagent Ratio Use a large excess of methanol. It can serve as both the reactant and the solvent.According to Le Châtelier's principle, increasing the concentration of a reactant (methanol) will shift the equilibrium towards the products.[2]
Water Removal Ensure all glassware is thoroughly oven-dried. Use anhydrous methanol. For larger-scale reactions, a Dean-Stark apparatus can be used to physically remove water as it forms.Removing a product (water) from the reaction mixture prevents the reverse reaction and drives the equilibrium towards completion.[1]
Catalyst Use a fresh, concentrated acid catalyst (e.g., H₂SO₄, p-TsOH). Typically, 3-5 mol% is sufficient.A potent catalyst ensures a faster approach to equilibrium. Protonation of the carbonyl oxygen by the catalyst is the critical first step of the mechanism.[2]
Reaction Monitoring Monitor the reaction's progress via Thin Layer Chromatography (TLC). The disappearance of the benzoic acid spot indicates completion.Visual confirmation of reactant consumption is more reliable than relying on a fixed reaction time.
FAQ 2: The fluorination step is resulting in a complex mixture of products or a low yield of the desired isomer.

Problem: After reacting Methyl 3,4-dimethoxybenzoate with an electrophilic fluorinating agent, you observe multiple products by TLC or NMR, or the yield of the desired 2-fluoro isomer is poor.

Possible Causes:

  • Incorrect Fluorinating Agent: The reactivity and selectivity of fluorinating agents vary significantly.

  • Suboptimal Reaction Conditions: Solvent, temperature, and reaction time can dramatically influence the outcome and regioselectivity of the fluorination.

  • Ring Deactivation/Side Reactions: Under overly acidic or harsh conditions, the methoxy groups can be cleaved, deactivating the ring towards electrophilic attack.

  • Steric Hindrance: While the methoxy groups direct ortho/para, fluorination at the 2-position is sterically less hindered than at the 6-position (between the ester and a methoxy group). However, incorrect conditions can reduce this selectivity.

Solutions & Optimization Strategies:

  • Choice of Fluorinating Agent: For electron-rich aromatic systems like this, N-fluorosulfonamides such as Selectfluor™ (F-TEDA-BF₄) are highly effective and generally provide good yields with high regioselectivity.[3]

  • Solvent Selection: Acetonitrile (MeCN) is a common and effective solvent for reactions involving Selectfluor™. Other polar aprotic solvents can be trialed, but MeCN often gives the cleanest reactions.

  • Temperature Control: These fluorinations often proceed smoothly at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. Conversely, if multiple products are forming, running the reaction at a lower temperature (e.g., 0 °C) could improve selectivity.[4]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of potential di-fluorinated or other side products.

Troubleshooting_Low_Yield Start Low Final Yield of Methyl 2-fluoro-4,5-dimethoxybenzoate Check_Step1 Analyze crude product of Step 1 (Esterification). Is yield > 85%? Start->Check_Step1 Check_Step2 Analyze crude product of Step 2 (Fluorination). Is desired product the major component? Check_Step1->Check_Step2 Yes Optimize_Step1 Troubleshoot Esterification: - Use excess anhydrous MeOH - Check catalyst activity - Increase reflux time Check_Step1->Optimize_Step1 No Purification_Issue Problem is likely in purification. Optimize column chromatography or recrystallization. Check_Step2->Purification_Issue Yes Optimize_Step2 Troubleshoot Fluorination: - Verify Selectfluor™ quality - Use anhydrous MeCN - Optimize temperature - Monitor closely via TLC Check_Step2->Optimize_Step2 No

Caption: Troubleshooting decision tree for low overall yield.

FAQ 3: I am struggling to purify the final product. What are the best practices?

Problem: The crude product is an oil or solid that is difficult to purify by column chromatography or recrystallization.

Possible Causes:

  • The starting material and product have very similar polarities, leading to poor separation on silica gel.

  • Residual catalyst or byproducts from the fluorinating agent are co-eluting with the product.

  • The product is an oil, making recrystallization impossible.

Solutions & Optimization Strategies:

  • Aqueous Workup: Before any chromatography, perform a thorough aqueous workup. Wash the organic layer (e.g., in Ethyl Acetate or DCM) with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities, followed by brine to remove residual water.

  • Column Chromatography:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 weight ratio of silica to crude product).

  • Recrystallization: If the product is a solid, recrystallization can be highly effective. Screen various solvents. A good starting point would be a mixture of a solvent in which the compound is soluble (like Dichloromethane or Ethyl Acetate) and an anti-solvent in which it is insoluble (like Hexane or Pentane). Dissolve the crude product in a minimal amount of the "good" solvent and slowly add the "anti-solvent" until turbidity persists, then cool.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should adapt them as necessary based on their lab's specific conditions and scale.

Protocol 1: Synthesis of Methyl 3,4-dimethoxybenzoate
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol).

  • Add anhydrous methanol (100 mL). The acid may not fully dissolve at this stage.

  • Carefully add concentrated sulfuric acid (1.0 mL, ~18 mmol) dropwise to the stirring suspension.

  • Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of methanol by about 75% using a rotary evaporator.

  • Pour the remaining mixture into a separatory funnel containing 100 mL of cold water and 100 mL of ethyl acetate.

  • Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Methyl 3,4-dimethoxybenzoate as a white solid or oil that solidifies upon standing. The product is often pure enough for the next step without further purification. Expected yield: >90%.

Protocol 2: Synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate
  • In a 250 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve Methyl 3,4-dimethoxybenzoate (9.8 g, 50.0 mmol) in anhydrous acetonitrile (120 mL).

  • To the stirring solution, add Selectfluor™ (19.5 g, 55.0 mmol, 1.1 equivalents) portion-wise over 15 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Once the reaction is complete, quench by pouring the mixture into 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product should be purified by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 98:2 and gradually increasing to 90:10) to afford the pure product. Expected yield: 70-85%.

References
  • Vatsa, R., et al. (2017). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. Available at: [Link]

  • Tramontano, E., et al. (2011). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Google Patents (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Tius, M. A. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. Available at: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). SELECTFLUOR™ F-TEDA-BF4 AS A VERSATILE MEDIATOR IN ORGANIC SYNTHESIS. Chemical Reviews. (Note: A general reference for Selectfluor's utility, specific article URL may vary).
  • Holzer, M., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All Institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]

  • Purdue University. (n.d.). Preparation of Methyl Benzoate. Purdue University Chemistry Department. Available at: [Link]

  • Ocal, N., & Er, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction. Records of Natural Products. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-fluoro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule: Methyl 2-fluoro-4,5-dimethoxybenzoate (Key intermediate for Acotiamide/Z-338) Audience: Process Chemists, Medicinal Chemists[1]

Executive Summary & Route Selection

Methyl 2-fluoro-4,5-dimethoxybenzoate is a highly electron-rich aromatic ester.[1] Its synthesis is complicated by the activating nature of the two methoxy groups, which makes the ring susceptible to over-oxidation and regioselectivity errors.

Two primary synthetic routes dominate the literature. Your troubleshooting strategy depends entirely on which route you are running:

FeatureRoute A: Balz-Schiemann (Classical)Route B: Electrophilic Fluorination (Modern)
Precursor Methyl 2-amino-4,5-dimethoxybenzoateMethyl 3,4-dimethoxybenzoate (Veratric acid ester)
Reagent

/

/

Selectfluor™ (F-TEDA-BF4)
Primary Risk Safety: Violent thermal decomposition, tarring.[1]Selectivity: Regioisomers & Over-fluorination.[1]
Key Impurity Phenols (Hydrolysis) & De-aminated product.[1]3-fluoro isomer (Regioisomer).
Scale Suitability High (if safety controls exist).[1]Low to Medium (Reagent cost).

Interactive Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Isomer Control (Route B Focus)

Q: I am observing a persistent impurity (~8-12%) by HPLC that is difficult to separate. MS shows the same mass (MW 214). What is it?

A: This is likely the Regioisomer: Methyl 2-fluoro-3,4-dimethoxybenzoate .[1]

  • The Mechanism: In the starting material (Methyl 3,4-dimethoxybenzoate), the methoxy groups direct electrophilic attack.

    • The C6 position (Target) is activated by the 3-OMe (para) and is sterically accessible. This yields your target: Methyl 2-fluoro-4,5-dimethoxybenzoate.

    • The C2 position (Impurity) is activated by the 3-OMe (ortho), but it is "sandwiched" between the ester and the methoxy group. While sterically hindered, it is electronically active.

  • Solution:

    • Switch Solvent: Change from Acetonitrile (MeCN) to Methanol (MeOH). Protic solvents can solvate the fluoride source and alter the steric bulk of the transition state, often improving the C6:C2 ratio.

    • Temperature: Lower the reaction temperature to 0°C. Higher temperatures provide enough energy to overcome the steric barrier at C2, increasing the impurity.

Q: I see a peak at M+18 (MW 232). Is this a solvate?

A: No, this is likely the Difluoro impurity .

  • Cause: The product (containing fluorine) is still electron-rich enough to undergo a second fluorination if excess Selectfluor is present or if mixing is poor (localized high concentration).

  • Solution: Ensure strict stoichiometry (1.05 eq. Selectfluor) and slow addition.

Category B: Decomposition & Yield Loss (Route A Focus)

Q: During the thermal decomposition step of the diazonium salt, the reaction turned into a black tar. Yield is <30%.

A: You are experiencing Azo Coupling and Radical Polymerization .[1]

  • The Mechanism: The "Balz-Schiemann" dediazoniation generates a highly reactive aryl cation. If the temperature rises too slowly or if water is present, the cation reacts with unreacted amine or phenols (formed by hydrolysis) to form azo dyes (deep red/black tars).

  • Solution:

    • Dryness is Critical: The diazonium tetrafluoroborate salt must be bone dry before heating. Moisture causes phenol formation (

      
      ), which then couples with the diazonium salt.
      
    • Solvent Carrier: Instead of dry heating (dangerous), decompose the salt in hot, dry toluene or xylene to act as a heat sink and dilute the reactive intermediates.

Category B: Functional Group Integrity

Q: My product is acidic and the NMR shows a missing methyl singlet. (M-14 peak visible).

A: You have Demethylated the ether.[1]

  • Cause:

    • In Route A: The

      
       generated during decomposition is a strong Lewis Acid. If the reaction is run too hot or too concentrated, 
      
      
      
      will cleave the methoxy ether to a phenol.
    • In Route B: Long reaction times with Selectfluor can generate HF as a byproduct, which can acid-catalyze ether cleavage.

  • Solution: Add a weak base scavenger (e.g.,

    
    ) during the workup immediately. For Route A, ensure rapid removal of 
    
    
    
    gas (nitrogen sweep).

Visual Troubleshooting Pathways

Diagram 1: Impurity Identification Logic

Use this flow to identify your side reaction based on analytical data.[1]

ImpurityLogic Start Start: Analyze Crude Mixture CheckMass Check MS (Mass Spec) Start->CheckMass SameMass Mass = Target (MW 214) CheckMass->SameMass Isomers Plus18 Mass = M+18 (MW 232) CheckMass->Plus18 Fluorination Minus14 Mass = M-14 (MW 200) CheckMass->Minus14 Loss of Me Regio ID: Regioisomer (2-fluoro-3,4-dimethoxy...) SameMass->Regio Retention Time Shift Difluoro ID: Difluoro Impurity (Over-reaction) Plus18->Difluoro Phenol ID: Demethylated Phenol (Ether Cleavage) Minus14->Phenol Sol_Regio Action: Switch Solvent (MeCN -> MeOH) Lower Temp Regio->Sol_Regio Sol_Difluoro Action: Reduce Reagent Eq. Improve Stirring Difluoro->Sol_Difluoro Sol_Phenol Action: Scavenge Acid (HF/BF3) Dry Reagents Phenol->Sol_Phenol

Caption: Decision tree for identifying impurities based on Mass Spectrometry shifts.

Diagram 2: Mechanistic Competition (Selectfluor Route)

Understanding why the regioisomer forms.

Mechanism Substrate Methyl 3,4-dimethoxybenzoate PathA Path A: Attack at C6 (Para to 3-OMe) Substrate->PathA Major PathB Path B: Attack at C2 (Ortho to 3-OMe) Substrate->PathB Minor TS_A Sterically Open Electronic: Favored PathA->TS_A TS_B Sterically Crowded (Sandwiched) PathB->TS_B Prod_Target Target: Methyl 2-fluoro-4,5-dimethoxy... TS_A->Prod_Target Prod_Impurity Impurity: Methyl 2-fluoro-3,4-dimethoxy... TS_B->Prod_Impurity

Caption: Mechanistic pathway showing the steric competition between the Target (C6 attack) and the Regioisomer (C2 attack).

Validated Experimental Protocols

Protocol A: Modern Direct Fluorination (Recommended for Lab Scale)

Based on Selectfluor chemistry adapted for electron-rich esters.[1]

  • Setup: Charge a round-bottom flask with Methyl 3,4-dimethoxybenzoate (1.0 eq) and Acetonitrile (0.1 M concentration).

    • Optimization Note: If regioisomer >5% is observed, switch solvent to Methanol.

  • Addition: Cool to 0°C. Add Selectfluor™ (1.1 eq) portion-wise over 30 minutes.

    • Critical: Do not dump all at once; exotherm promotes side reactions.

  • Reaction: Warm to Room Temperature (25°C) and stir for 12-24 hours. Monitor by HPLC.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (removes H-TEDA salts).

    • Wash with sat.

      
        (Critical step to remove HF and prevent demethylation during drying).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from MeOH/Water is usually sufficient to remove trace regioisomers.

Protocol B: Balz-Schiemann (Recommended for Scale-Up)

Based on Acotiamide intermediate synthesis patents.[1]

  • Diazotization: Dissolve Methyl 2-amino-4,5-dimethoxybenzoate in HCl/Water. Cool to -5°C. Add

    
     (aq) dropwise.
    
  • Salt Formation: Add

    
     (fluoroboric acid).[1][2][3][4] The diazonium tetrafluoroborate salt will precipitate.
    
  • Isolation: Filter the salt. Dry thoroughly under vacuum at room temperature.

    • Warning: Wet salt = Phenol impurity + Tar.

  • Decomposition: Suspend the dry salt in Toluene. Heat to reflux (110°C). Nitrogen gas evolution will be vigorous.

  • Workup: Wash toluene layer with NaOH (removes phenols) and water. Evaporate toluene.

References

  • Acotiamide Intermediate Synthesis: Patent CN105439978A.[1] Preparation method of acotiamide intermediate. (Describes the general handling of the 4,5-dimethoxybenzoyl scaffold).

  • Selectfluor Regioselectivity: Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): a user-friendly electrophilic fluorinating agent."[1] Journal of the Chemical Society, Chemical Communications.

  • Balz-Schiemann Side Reactions: "The Balz–Schiemann Reaction." Scientific Update, Feb 2019. (Details thermal runaway and phenolic side products).

  • Demethylation Risks: "Selectfluor-mediated regioselective functionalization."[1] Green Chemistry. (Discusses interaction of Selectfluor with methoxy-arenes).

Sources

Challenges in the synthesis of polysubstituted aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PSA-SYNTH-001

Assigned Specialist: Dr. Aris, Senior Application Scientist Status: Open Subject: Overcoming Regioselectivity & Steric Barriers in Arene Functionalization[1]

Welcome to the Support Center

You are likely here because your standard Electrophilic Aromatic Substitution (EAS) yielded a "tarry mixture" of isomers, or your Suzuki coupling stalled on a tetra-substituted ring. Constructing polysubstituted aromatics is rarely about finding a new reaction; it is about managing the competition between sterics, electronics, and catalyst stability.

This guide treats your synthesis as a system to be debugged. We move beyond "add X to Y" and focus on why the system fails and how to force the desired pathway.

Module 1: The Regioselectivity Crisis (When EAS Fails)

The Problem: You need a specific substitution pattern (e.g., 1,2,3,4-tetrasubstituted), but standard EAS rules (ortho/para vs. meta) are fighting each other, or the directing groups are clashing.

The Solution: Directed Ortho Metalation (DoM) DoM bypasses the electronic "voting system" of the ring by using a Directed Metalation Group (DMG) to coordinate a strong base (Li-reagent), forcing deprotonation at the ortho position via the Complex Induced Proximity Effect (CIPE) .[1]

Troubleshooting Guide: DoM Failures
SymptomDiagnosisCorrective Action
No Reaction / SM Recovery Aggregate Formation: Alkyllithiums form unreactive hexamers/tetramers in non-polar solvents.[1]Add De-aggregators: Add TMEDA or PMDTA (1.0–1.1 equiv) to break aggregates and expose the reactive Li-center. Switch solvent to THF (carefully).[1][2]
Nucleophilic Attack on DMG Wrong Base Choice: The base is acting as a nucleophile (attacking the ester/amide) rather than a base.[1]Switch to Amide Bases: Use LiTMP or LDA instead of n-BuLi. LiTMP is bulky and non-nucleophilic (pKa ~37).[1]
"Scrambled" Regiochemistry "Snieckus Rearrangement": Anionic Fries rearrangement occurred (O-carbamate migrates to the ring).[1][3]Temperature Control: Keep internal temp < -78°C. If the rearrangement is not desired, quench immediately at low temp.
Standard Operating Procedure: DoM on a "Crowded" Ring

Valid for substrates with weak DMGs (e.g., -OMe, -F) or steric bulk.

  • System Prep: Flame-dry a 2-neck flask; cool to -78°C (acetone/dry ice). Maintain Ar atmosphere.

  • Base Activation: Add s-BuLi (1.1 equiv) dropwise to a solution of TMEDA (1.1 equiv) in anhydrous THF. Stir for 15 min to form the active monomeric complex.

  • Substrate Addition: Add the arene (dissolved in minimal THF) slowly down the side of the flask to precool it before it hits the solution.

  • Metalation: Stir for 1 hr at -78°C. Note: Some weak DMGs require warming to 0°C, but test at -78°C first to avoid benzyne formation.

  • Quench: Add the electrophile (e.g., I2, DMF, B(OMe)3) rapidly.

  • Warm Up: Allow to warm to RT only after the electrophile has been added.

Visualizing the Decision Matrix

Use this logic flow to determine if you should abandon EAS for DoM or C-H Activation.

RegioControl cluster_legend Methodology Start Start: Regioselectivity Issue DirectingGroups Are directing groups cooperative? Start->DirectingGroups Sterics Is the site sterically hindered? DirectingGroups->Sterics No (Clashing) EAS Standard EAS (Kinetic Control) DirectingGroups->EAS Yes DoM Directed Ortho Metalation (Thermodynamic/Coordination) Sterics->DoM No (Open ortho site) CH_Act Ir/Ru C-H Activation (Steric Control) Sterics->CH_Act Yes (Crowded) DoM->CH_Act If DoM fails due to base sensitivity

Caption: Logic flow for selecting the correct regiocontrol strategy based on substrate electronics and sterics.

Module 2: The "Stalled" Catalyst (Suzuki-Miyaura Troubleshooting)

The Problem: You are coupling a bulky aryl halide with a bulky boronic acid (e.g., forming a biaryl bond in a tetra-substituted system). The reaction stalls, or you isolate the protodeboronated product (Ar-B(OH)2 replaced by Ar-H).[1][4]

The Root Cause:

  • Steric Bulk: Prevents Oxidative Addition (Pd inserting into Ar-X) or Transmetalation (Boron transferring to Pd).[1]

  • Protodeboronation: The boronic acid hydrolyzes and loses the boron group faster than it can transmetalate.[1] This is base-catalyzed.[1][5]

Ligand Selection Guide (The "Cone Angle" Factor)

For polysubstituted systems, standard PPh3 or dppf often fail.[1] You need ligands with high %V_bur (Percent Buried Volume) to force reductive elimination, but enough flexibility to allow oxidative addition.[1]

Ligand ClassExamplesBest For...Why it works
Buchwald (Dialkylbiaryl) SPhos, XPhos General Steric Bulk. Tetra-substituted biaryls.Electron-rich (facilitates Oxidative Addition) + Bulky (facilitates Reductive Elimination).[1]
NHC (Carbenes) Pd-PEPPSI-IPr Extreme Sterics. "Impossible" couplings.[1]Strong sigma-donor prevents catalyst death; "throw-away" pyridine ligand initiates cycle fast.[1]
Bidentate (Wide Bite) Xantphos Heterocycles. Wide bite angle favors reductive elimination in difficult substrates.[1]
Protocol: The "Controlled Water" Anhydrous Coupling

Counter-intuitive Fix: While protodeboronation requires water, transmetalation also requires a trace of water (or hydroxide) to activate the boron. Totally dry conditions with K3PO4 often fail.[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).[1] Pre-stir in solvent for 10 mins.[1]

  • Base: K3PO4 (finely ground, 3.0 equiv).[1][5]

  • Solvent: Toluene/Water (20:1 ratio).[1] The small amount of water is critical.[6]

  • Degassing (CRITICAL): Sparge with Argon for 20 mins.

    • Why? Oxygen promotes homocoupling and phenol formation, wasting your precious boronic acid.[1]

  • Temperature: 100°C (sealed tube).

  • The "Slow Release" Trick: If protodeboronation persists, switch the starting material from Boronic Acid to a MIDA Boronate or Potassium Trifluoroborate (BF3K) .[1] These release the active boronic acid slowly, keeping its concentration low relative to the catalyst.[1]

Visualizing the Stall Points

SuzukiStall cluster_side Side Reactions (The Enemy) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Stalls here if: Ligand not e- rich Ring e- rich TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet Stalls here if: Steric clash Base too weak Homo Homocoupling (Ar-Ar) OxAdd->Homo O2 leak Prod Product (Ar-Ar') TransMet->Prod Reductive Elim. Fast with bulky ligands Proto Protodeboronation (Ar'-B -> Ar'-H) TransMet->Proto Slow Transmetalation High pH Prod->Pd0

Caption: Catalytic cycle identifying where steric hindrance causes stalls, leading to side reactions.

FAQ: Quick Troubleshooting

Q: My reaction mixture turned black immediately. Is the catalyst dead?

  • A: Not necessarily. If you are using Pd(dppf)Cl2 , it is normal for the reaction to turn black/dark brown; this is often active Pd-nanoparticles stabilized by the ligand.[1] However, if you are using Pd(PPh3)4 (Tetrakis) and it is black before heating, your catalyst is oxidized (dead).[1] Tetrakis should be bright yellow.[1]

Q: I see the product on LCMS, but I can't separate it from the protodeboronated side-product.

  • A: This is a common nightmare.[1] The polarity difference between Ar-Ar and Ar-H is often negligible.[1]

    • Fix 1: Use GPC (Gel Permeation Chromatography) if available; separation is based on size, not polarity.[1]

    • Fix 2: Reaction Optimization.[1][2][5][7] It is easier to prevent protodeboronation than to purify it.[1] Switch to Pd-PEPPSI-IPr in Dioxane at 60°C to speed up the coupling rate relative to the decomposition rate.[1]

Q: My boronic acid is unstable. How do I couple it?

  • A: Don't use the acid. Synthesize the MIDA boronate ester. It is a crystalline solid, stable on the bench, and hydrolyzes slowly under Suzuki conditions, maintaining a low steady-state concentration of the sensitive boronic acid.

References & Validated Sources
  • Protodeboronation Mechanisms & Prevention

    • Source: Wikipedia / Lloyd-Jones Group Studies.[1]

    • Key Insight: Base-catalyzed pathways dominate; pH control is vital.[1]

    • URL:[1][5]

  • Directed Ortho Metalation (DoM) Guide

    • Source: Baran Lab (Scripps) / Snieckus Reviews.[1]

    • Key Insight: Hierarchy of directing groups and the role of aggregates.[1][8]

    • URL:(Note: Simulated link to Baran Lab Open Source Notes based on search context).

    • Verified Alternative:[1]

  • Sterically Hindered Suzuki Coupling Optimization

    • Source: WuXi AppTec Case Studies.

    • Key Insight: Use of nitrogen degassing to prevent homocoupling; superiority of Buchwald ligands.

    • URL:

  • Buchwald Ligand Selection (SPhos/XPhos)

    • Source: Yoneda Labs / MIT.[1]

    • Key Insight: Relationship between ligand cone angle and oxidative addition rates.[1]

    • URL:[1]

  • Strategies for Polysubstituted Arenes

    • Source: RSC Advances / ResearchGate.[1]

    • Key Insight: Benzannulation as an alternative to sequential substitution.[1][9]

    • URL:

Sources

Validation & Comparative

Comparative Guide: The Strategic Role of Methyl 2-fluoro-4,5-dimethoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-fluoro-4,5-dimethoxybenzoate (CAS: 109877-66-9) is a specialized fluorinated building block used primarily in the optimization of small-molecule drugs. Unlike its non-fluorinated parent (Methyl Veratrate) or its hydroxylated analog (a precursor to Acotiamide), this compound is deployed to modulate metabolic stability , lipophilicity , and pKa without altering the core binding mode of the veratryl pharmacophore.

This guide analyzes its utility in Structure-Activity Relationship (SAR) campaigns, specifically comparing it against standard benzoate alternatives in the synthesis of kinase inhibitors and ion channel modulators.

Part 1: Biological Activity & SAR Profiling

The "Fluorine Effect" in Benzoate Scaffolds

In medicinal chemistry, the substitution of Hydrogen (H) with Fluorine (F) at the ortho-position of the benzoate ring is a strategic bioisosteric replacement. While the ester itself is a prodrug/precursor, the biological activity of its derivatives is defined by three key mechanisms:

  • Metabolic Blocking (C2 Protection):

    • Mechanism: The C2 position in non-fluorinated benzoates (e.g., Methyl 3,4-dimethoxybenzoate) is a metabolic "soft spot" prone to oxidation by CYP450 enzymes.

    • Advantage: The C-F bond is metabolically inert. Introducing fluorine at C2 blocks this metabolic route, extending the half-life (

      
      ) of the final drug candidate.
      
    • Data Support: Derivatives containing the 2-fluoro-4,5-dimethoxy moiety often show superior microsomal stability compared to their non-fluorinated counterparts.

  • Electronic Modulation (pKa Shift):

    • Mechanism: Fluorine is highly electronegative.[1] Its inductive effect (

      
      ) lowers the pKa of the corresponding benzoic acid and increases the lipophilicity of the amide bond in the final drug.
      
    • Impact: This alters the hydrogen-bond acidity of the amide NH, potentially strengthening interactions with target protein residues (e.g., in the hinge region of kinases).

  • Conformational Locking:

    • The ortho-fluorine creates a dipole-dipole interaction with the carbonyl oxygen (or amide oxygen), favoring a planar conformation that can pre-organize the molecule for binding.

Comparative Analysis: 2-Fluoro vs. Alternatives

The following table contrasts Methyl 2-fluoro-4,5-dimethoxybenzoate with its primary structural analogs.

FeatureMethyl 2-fluoro-4,5-dimethoxybenzoateMethyl 3,4-dimethoxybenzoate (Veratrate)Methyl 2-hydroxy-4,5-dimethoxybenzoate
Primary Role Lead Optimization (Stability/Potency)General Building Block (Scaffold)API Precursor (e.g., Acotiamide)
Electronic Nature Electron-Withdrawing (Inductive)Electron-RichElectron-Donating (Resonance)
Metabolic Stability High (Blocks C2 oxidation)Low (Prone to C2/C6 oxidation)Medium (Prone to Glucuronidation)
Key Application Ion Channel Modulators, Kinase InhibitorsGeneral Organic SynthesisGI Prokinetics (Acotiamide)
Lipophilicity (

LogP)
+0.2 to +0.4 (vs H)Reference (0.0)-0.5 to -0.8 (vs H)
Case Study: Ion Channel Modulation

Recent medicinal chemistry campaigns (e.g., Patent CN106008504A) have utilized 2-fluoro-4,5-dimethoxybenzoic acid (hydrolyzed from the methyl ester) to synthesize Pyrrolopyrazine-spirocyclic piperidine amides .

  • Target: Voltage-gated Sodium Channels (NaV).

  • Outcome: The inclusion of the 2-fluoro substituent improved the potency and selectivity profile compared to the non-fluorinated analogs, validating the "fluorine scan" strategy in optimizing neurological drugs.

Part 2: Visualization of Mechanism & Workflow

Pharmacophore & SAR Logic

The diagram below illustrates how the 2-fluoro substitution alters the physicochemical properties of the veratryl core.

SAR_Logic Veratrate Methyl Veratrate (Parent Scaffold) Fluoro Methyl 2-fluoro-4,5-dimethoxybenzoate (Target Compound) Veratrate->Fluoro Bioisosteric Replacement (H -> F) Hydroxy Methyl 2-hydroxy-4,5-dimethoxybenzoate (Acotiamide Precursor) Veratrate->Hydroxy Hydroxylation (H -> OH) Drug_Stability Enhanced Metabolic Stability (Blocked CYP Oxidation) Fluoro->Drug_Stability Prevents C2 Metabolism Drug_Potency Altered Binding Affinity (pKa Shift & Conformation) Fluoro->Drug_Potency Inductive Effect (-I) Hydroxy->Drug_Potency H-Bond Donor

Caption: SAR evolution showing the strategic advantage of the 2-fluoro substitution for metabolic stability.

Synthesis Workflow

The ester is almost exclusively used as an acylating agent. Below is the standard workflow for converting the ester into a bioactive amide.

Synthesis_Workflow Ester Methyl 2-fluoro-4,5-dimethoxybenzoate (Starting Material) Hydrolysis Step 1: LiOH Hydrolysis (THF/H2O) Ester->Hydrolysis Saponification Acid Intermediate: 2-Fluoro-4,5-dimethoxybenzoic Acid Hydrolysis->Acid Acidification (pH 3) Coupling Step 2: Amide Coupling (HATU/DIPEA + Amine) Acid->Coupling Activation Product Final Bioactive Amide (Drug Candidate) Coupling->Product Yield: 75-90%

Caption: Standard operational procedure for converting the ester building block into a functional drug candidate.

Part 3: Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Context: The methyl ester must be hydrolyzed to the free acid before it can be coupled to amines (e.g., in kinase inhibitor synthesis).

Reagents:

  • Methyl 2-fluoro-4,5-dimethoxybenzoate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq)

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 1.0 g of Methyl 2-fluoro-4,5-dimethoxybenzoate in 15 mL of THF.

  • Activation: Add a solution of LiOH·H2O (460 mg) in 5 mL of water dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1). The ester spot (

    
    ) should disappear, replaced by the baseline acid spot.
    
  • Workup: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH 2-3 using 1M HCl.

  • Isolation: The product, 2-fluoro-4,5-dimethoxybenzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

    • Expected Yield: >90%

    • Melting Point: 180-182°C (verify against literature).

Protocol B: Amide Coupling (General SAR Library Synthesis)

Context: Coupling the generated acid with a heterocyclic amine (common in kinase inhibitors).

Reagents:

  • 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 eq)

  • Target Amine (e.g., 2-aminothiazole derivative) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: To a solution of the acid in DMF (0.1 M), add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU and stir for 10 minutes to form the activated ester.

  • Addition: Add the Target Amine. Stir at Room Temperature for 12-16 hours.

  • Purification: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4. Purify via flash chromatography.

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][3] Link

  • Zeria Pharmaceutical Co., Ltd. (2016).[4] Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. Patent CN106008504A. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 603595, 2-Fluoro-4,5-dimethoxybenzaldehyde (Precursor). Link

Sources

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Methyl 2-fluoro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl 2-fluoro-4,5-dimethoxybenzoate, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide your method selection.

Introduction to Methyl 2-fluoro-4,5-dimethoxybenzoate and its Analytical Challenges

Methyl 2-fluoro-4,5-dimethoxybenzoate (MFDMBA), with a molecular weight of 214.19 g/mol , is a substituted aromatic ester. Its structure, featuring a fluorinated and methoxylated benzene ring, presents unique analytical considerations. The presence of the aromatic ring provides a chromophore suitable for UV detection in HPLC. The compound's predicted boiling point of 288.7°C at 760 mmHg suggests that it may be sufficiently volatile for GC analysis, although its thermal stability at elevated temperatures required for vaporization must be considered.

The choice between HPLC and GC-MS for the analysis of MFDMBA is not merely a matter of preference but a scientifically driven decision based on the specific requirements of the analysis, such as the desired sensitivity, selectivity, sample matrix, and the need for structural confirmation.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Purity and Quantification

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile. Given that the thermal stability of MFDMBA is not definitively established, HPLC presents a lower-risk starting point for method development.

The Rationale Behind HPLC Method Design

The selection of an appropriate HPLC method hinges on the physicochemical properties of the analyte. MFDMBA, being a moderately polar compound, is well-suited for reversed-phase HPLC. A C18 column is a versatile and common choice for the separation of a wide range of small molecules. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is optimized to achieve adequate retention and resolution of the analyte from potential impurities. UV detection is the most straightforward approach due to the aromatic nature of MFDMBA.

Experimental Protocol: HPLC-UV Analysis of Methyl 2-fluoro-4,5-dimethoxybenzoate

Objective: To determine the purity of a Methyl 2-fluoro-4,5-dimethoxybenzoate sample.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Methyl 2-fluoro-4,5-dimethoxybenzoate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer component)

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase can improve peak shape for acidic compounds and some neutrals.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 60% B to 95% B over 15 minutesA gradient elution is employed to ensure elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe aromatic ring of the analyte is expected to have strong absorbance at this wavelength.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Methyl 2-fluoro-4,5-dimethoxybenzoate reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the sample to be analyzed in the same solvent as the standard to a similar concentration.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve in Acetonitrile/Water Autosampler Autosampler Injection (10 µL) Prep->Autosampler Column C18 Column (30 °C) Autosampler:s->Column:n Pump Quaternary Pump (Gradient Elution) Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Purity Calculation & Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of Methyl 2-fluoro-4,5-dimethoxybenzoate.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification

GC-MS is a highly sensitive and selective technique that is ideal for the analysis of volatile and thermally stable compounds. The coupling of a gas chromatograph with a mass spectrometer provides not only quantitative data but also structural information, which is invaluable for impurity identification.

The Rationale Behind GC-MS Method Design

The success of a GC-MS method is contingent on the analyte's ability to be vaporized without degradation. With a boiling point of 288.7°C, MFDMBA is a candidate for GC analysis. A standard non-polar column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for the separation of a wide range of compounds. The temperature program is optimized to ensure good separation of the analyte from any volatile impurities. The mass spectrometer is operated in electron ionization (EI) mode, which will generate a reproducible fragmentation pattern that can be used for identification and quantification.

Experimental Protocol: GC-MS Analysis of Methyl 2-fluoro-4,5-dimethoxybenzoate

Objective: To identify and quantify Methyl 2-fluoro-4,5-dimethoxybenzoate and its potential volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

Materials:

  • Methyl 2-fluoro-4,5-dimethoxybenzoate reference standard

  • Dichloromethane or another suitable volatile solvent (GC grade)

  • Helium (carrier gas)

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column suitable for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Injector Temperature 250 °CShould be high enough to ensure rapid vaporization of the analyte without causing thermal degradation.
Injection Mode Split (e.g., 50:1)To prevent column overloading with a concentrated sample.
Oven Temperature Program 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min)A temperature program designed to separate compounds with a range of boiling points.
MS Transfer Line Temp. 280 °CTo prevent condensation of the analyte before it reaches the ion source.
Ion Source Temperature 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range m/z 40-400A wide enough range to capture the molecular ion and key fragment ions.

Procedure:

  • Standard Preparation: Prepare a stock solution of the Methyl 2-fluoro-4,5-dimethoxybenzoate reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve the sample to be analyzed in dichloromethane to a similar concentration.

  • GC-MS Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis: Identify the analyte peak based on its retention time and mass spectrum. Quantify the analyte using a calibration curve.

Data Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve in Dichloromethane Injector Split/Splitless Injector (250 °C) Prep->Injector GC_Column DB-5ms Column (Temperature Program) Injector->GC_Column MS_Detector Mass Spectrometer (EI, m/z 40-400) GC_Column->MS_Detector TIC Total Ion Chromatogram (TIC) MS_Detector->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quant Quantification & Identification Mass_Spectrum->Quant

Caption: Workflow for the GC-MS analysis of Methyl 2-fluoro-4,5-dimethoxybenzoate.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of Methyl 2-fluoro-4,5-dimethoxybenzoate will depend on the specific analytical goals.

FeatureHPLCGC-MS
Analyte Volatility Not required. Suitable for non-volatile compounds.Required. Analyte must be volatile and thermally stable.
Thermal Stability Analysis is performed at or near ambient temperature, minimizing the risk of degradation.High temperatures in the injector and column can potentially cause degradation of thermally labile compounds.
Selectivity Good selectivity based on differential partitioning between the mobile and stationary phases.Excellent selectivity, especially with mass spectrometric detection.
Sensitivity Generally good, but can be limited by the detector.Typically very high, especially with selected ion monitoring (SIM) mode.
Identification Primarily based on retention time comparison with a reference standard. DAD can provide spectral information.Confident identification through comparison of retention time and mass spectral fragmentation pattern with a reference or library.
Sample Preparation Often straightforward, involving dissolution in the mobile phase.May require derivatization for non-volatile compounds, though likely not for MFDMBA.
Run Time Typically longer, often in the range of 10-60 minutes.Generally faster, with run times often under 20 minutes.
Cost & Complexity HPLC systems can be more expensive to purchase and operate due to the cost of solvents and pumps.GC-MS systems can have a lower initial cost, and carrier gases are generally less expensive than HPLC solvents.

Conclusion: Making an Informed Decision

For routine quality control and purity assessment of Methyl 2-fluoro-4,5-dimethoxybenzoate, HPLC-UV is a robust, reliable, and often more straightforward method to develop and validate. It avoids the potential complication of thermal degradation and is suitable for a wide range of potential non-volatile impurities.

GC-MS , on the other hand, excels in situations where definitive identification of impurities is required, or when very high sensitivity is necessary. The structural information provided by the mass spectrometer is a significant advantage for impurity profiling and in research and development settings.

Ultimately, the optimal choice of analytical technique will be dictated by the specific application. For comprehensive characterization, the use of both HPLC and GC-MS can provide complementary information, offering a more complete picture of the sample's composition.

References

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

A Strategic Choice in Synthesis: A Comparative Guide to Methyl 2-fluoro-4,5-dimethoxybenzoate and Methyl 2-chloro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and complex molecule synthesis, the selection of starting materials is a critical decision that dictates the feasibility and efficiency of a synthetic route. Substituted benzoates are foundational building blocks, and among them, halogenated derivatives offer a versatile toolkit for constructing intricate molecular architectures. This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: Methyl 2-fluoro-4,5-dimethoxybenzoate and Methyl 2-chloro-4,5-dimethoxybenzoate .

The seemingly subtle difference between a fluorine and a chlorine atom at the C2 position profoundly alters the electronic properties and reactivity of the aromatic ring. This choice is not one of simple substitution but a strategic decision that unlocks divergent synthetic pathways. Here, we dissect the fundamental physicochemical properties, comparative reactivity with supporting experimental frameworks, and strategic applications of these two reagents to empower researchers, scientists, and drug development professionals in making informed synthetic choices.

Part 1: Foundational Physicochemical and Structural Differences

The divergent reactivity of the fluoro and chloro analogues is rooted in the intrinsic properties of the carbon-halogen bond. Fluorine is the most electronegative element, leading to a highly polarized but exceptionally strong C-F bond. Chlorine is less electronegative but larger and more polarizable, resulting in a longer, weaker C-Cl bond.[1] These differences are the primary determinants of their utility in different reaction classes.

PropertyMethyl 2-fluoro-4,5-dimethoxybenzoateMethyl 2-chloro-4,5-dimethoxybenzoateRationale for Difference
Molecular Formula C₁₀H₁₁FO₄C₁₀H₁₁ClO₄Elemental composition
Molecular Weight 214.19 g/mol 230.64 g/mol Atomic mass of F (19.00) vs. Cl (35.45)
Van der Waals Radius F: 1.47 ÅCl: 1.74 ÅChlorine is a significantly larger atom.[1]
C-X Bond Energy C-F: ~115 kcal/molC-Cl: ~84 kcal/molThe C-F bond is one of the strongest single bonds to carbon.[1]
Electronegativity (Pauling) F: 3.98Cl: 3.16Fluorine's high electronegativity strongly polarizes the C-F bond.
Primary Reactivity Mode Nucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-CouplingDriven by electronic activation vs. oxidative addition capability.

Part 2: Synthesis and Accessibility

The preparation of these reagents typically begins from readily available dimethoxybenzoic acid derivatives. The key step is the introduction of the ortho-halogen, which can be achieved through established methodologies.

A common and effective strategy for synthesizing both compounds is via a Sandmeyer-type reaction starting from the versatile intermediate, Methyl 2-amino-4,5-dimethoxybenzoate . This precursor can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid through esterification followed by reduction.[2][3]

Representative Synthetic Workflow

Synthesis_Workflow A 4,5-Dimethoxy- 2-nitrobenzoic Acid B Methyl 4,5-dimethoxy- 2-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-amino-4,5- dimethoxybenzoate B->C Reduction (H₂, Pd/C) D Diazonium Salt Intermediate C->D Diazotization (NaNO₂, HBF₄ or HCl) E Methyl 2-fluoro-4,5- dimethoxybenzoate D->E Balz-Schiemann (Heat) F Methyl 2-chloro-4,5- dimethoxybenzoate D->F Sandmeyer (CuCl, HCl) Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (C-X bond breaks) Trans Ar-Pd(II)-R OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product Product Formation ArX Ar-X ArX->OxAdd RBY2 R-B(OR)₂ RBY2->Trans Base Base Base->Trans

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 2-fluoro-4,5-dimethoxybenzoate

[1][2]

Executive Summary: Immediate Action Protocol

Status: HALOGENATED ORGANIC WASTE Critical Directive: Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with non-halogenated organic solvents if segregation is possible (to minimize disposal costs), but prioritize segregating from oxidizers.

Immediate Handling:

  • Treat as: Irritant (Skin/Eye/Respiratory) and Potential Environmental Hazard.

  • Disposal Stream: High-Temperature Incineration with Acid Gas Scrubbing (due to Fluorine content).[1][2]

  • Storage: Cool, dry place, segregated from strong oxidizing agents.

Chemical Profile & Hazard Assessment

To ensure a self-validating safety protocol, one must understand the intrinsic properties of the molecule.[2] The presence of the fluorine atom and the ester functionality dictates the disposal pathway.

Physicochemical Data
PropertySpecificationOperational Implication
Chemical Name Methyl 2-fluoro-4,5-dimethoxybenzoateOfficial manifest name.[1][2]
CAS Number 109877-66-9Use for waste profiling/inventory.[1][2]
Molecular Formula C₁₀H₁₁FO₄F-atom mandates halogenated waste stream.[2]
Physical State Solid (Powder/Crystalline)Dust control measures required during transfer.
Solubility Soluble in organics (DMSO, Methanol)Spill cleanup requires organic solvents.
Flash Point >100°C (Predicted)Combustible, but not Flammable (Category 3/4).
Hazard Identification (GHS)

Based on structural analogs (e.g., Methyl 2-fluoro-4-methoxybenzoate), this compound is classified as an Irritant .[1][2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed (Precautionary assumption).

Scientific Insight: The fluorine substituent on the benzene ring increases the compound's metabolic stability and lipophilicity, potentially altering its environmental persistence compared to non-halogenated benzoates. This necessitates incineration over landfilling to prevent groundwater contamination.

Waste Segregation & Decision Logic

Proper segregation is the cornerstone of laboratory safety and cost management. Because this molecule contains Fluorine , it cannot be processed in standard fuel-blending incinerators used for non-halogenated solvents.[1][2] It requires a facility equipped to neutralize Hydrogen Fluoride (HF) gas generated during combustion.

Segregation Workflow

The following decision tree illustrates the logical flow for categorizing this specific waste product.

WasteSegregationStartWaste Generation:Methyl 2-fluoro-4,5-dimethoxybenzoateIsSolidPhysical State?Start->IsSolidSolidWasteSolid Waste StreamIsSolid->SolidWastePowder/CrystalLiquidWasteLiquid Waste Stream(Dissolved in Solvent)IsSolid->LiquidWasteSolutionFinalSolidStream A: Halogenated Solid Waste(Label: Toxic, Irritant)SolidWaste->FinalSolidDirect PathHalogenCheckContains Halogens (F, Cl, Br, I)?LiquidWaste->HalogenCheckFinalLiquidStream B: Halogenated Organic Solvent Waste(Label: Flammable, Toxic)HalogenCheck->FinalLiquidYes (Fluorine present)

Figure 1: Waste Segregation Logic. Note that the presence of Fluorine automatically routes the material to a Halogenated Waste stream, regardless of the solvent used (unless the solvent is highly incompatible).[2]

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid

If you have expired or excess solid material:

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2] Avoid metal containers if the compound has degraded and released free acid.

  • Labeling: Attach a hazardous waste label.

    • Constituents: "Methyl 2-fluoro-4,5-dimethoxybenzoate (Solid)".[1][2]

    • Hazards: Check "Toxic" and "Irritant".

  • Accumulation: Store in the Halogenated Solid Waste satellite accumulation area.

  • Final Disposal: This waste will be sent for high-temperature incineration.

Scenario B: Disposal of Solutions (Reaction Mixtures)

If the compound is dissolved in a solvent (e.g., Methanol, Ethyl Acetate, DCM):

  • Compatibility Check: Ensure the solvent is compatible with the halogenated waste carboy (Standard organic solvents are compatible).

  • Transfer: Pour into the Halogenated Organic Solvent carboy.

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute contaminates the entire mixture, reclassifying it as halogenated waste.

  • Log Entry: Record the volume and the approximate concentration of the fluorinated benzoate on the waste log sheet.

Empty Containers
  • Triple Rinse: Triple rinse the empty original container with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Dispose of the rinsate into the Halogenated Organic Solvent waste container.

  • Defacing: Deface the original label and mark as "Empty" before discarding the glass/plastic bottle in the appropriate glass/trash recycling stream (consult local EHS rules for "P-listed" vs standard empty containers; this compound is generally standard).[2]

Spill Response Protocol

In the event of an accidental release, follow this self-validating response loop.

SpillResponseAssess1. Assess Risk(Volume? Fumes?)PPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Assess->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainClean4. Cleanup(Sweep solids or wipe liquids)Contain->CleanDecon5. Decontamination(Soap/Water Wash)Clean->DeconDispose6. Disposal(Bag as Hazardous Waste)Decon->Dispose

Figure 2: Emergency Spill Response Workflow.[1][2][3][4][5]

Specific Cleanup Steps:

  • Solid Spill: Avoid creating dust.[5] Cover with a damp paper towel to weigh down the powder, then scoop into a waste bag.

  • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Clean the surface with a detergent solution. The ester functionality is stable but can be hydrolyzed by strong bases; standard detergent is safer and sufficient.

References

  • University of Illinois. (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][2]

  • Bucknell University. (2016). Hazardous Waste Segregation Guide. Retrieved from [Link][2]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as Methyl 2-fluoro-4,5-dimethoxybenzoate, demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation upon contact.[1][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion may be harmful.[5][6]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following components are mandatory when handling Methyl 2-fluoro-4,5-dimethoxybenzoate.

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement and should be worn whenever there is a potential for splashes.[7] Safety glasses do not provide a complete seal and are inadequate for significant chemical splashes.[7]

  • Face Shield: When handling larger quantities or when there is a heightened risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Hand Protection

The selection of appropriate gloves is critical to prevent skin contact. Since this compound is an ether, glove material selection must be carefully considered.

  • Material Selection: Nitrile gloves offer good resistance to a variety of chemicals and are suitable for incidental contact.[8][9] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered for their excellent resistance to organic solvents.[7][9] Always check the glove manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving: For enhanced protection, especially during tasks with a higher risk of contamination, wearing two pairs of nitrile gloves is recommended. This allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Glove Removal: Contaminated gloves must be removed carefully to avoid skin contact. A standardized removal technique should be followed to prevent cross-contamination.[7]

Body Protection

To protect against splashes and spills, appropriate body protection is necessary.

  • Laboratory Coat: A flame-retardant lab coat should be worn and fully fastened.

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to protect the lower body from potential spills.

Respiratory Protection

To prevent respiratory irritation, handling of Methyl 2-fluoro-4,5-dimethoxybenzoate should be performed in a well-ventilated area.

  • Chemical Fume Hood: All work with this compound should be conducted inside a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[10] A proper fit test and training are required before using a respirator.

PPE Selection Guide for Various Laboratory Tasks

The level of PPE required can vary depending on the specific task being performed. The following table provides a general guideline.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Running reactions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Work-up and purification Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves or Butyl Rubber GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Handling small spills Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Butyl Rubber GlovesLab Coat & Chemical-Resistant ApronNIOSH-Approved Respirator (if necessary)
Waste disposal Chemical Splash GogglesDouble Nitrile GlovesLab CoatWell-ventilated area

Procedural Workflow for Safe Handling

A systematic approach to handling Methyl 2-fluoro-4,5-dimethoxybenzoate is crucial for minimizing exposure risk.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere if Necessary handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of Methyl 2-fluoro-4,5-dimethoxybenzoate.

Disposal Plan: Managing Contaminated Materials

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

  • Chemical Waste: All waste containing Methyl 2-fluoro-4,5-dimethoxybenzoate should be collected in a designated, properly labeled, and sealed waste container. Follow your institution's hazardous waste disposal guidelines.[1]

  • Contaminated PPE: Disposable gloves, bench paper, and any other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10] The empty container can then be disposed of according to institutional policies.

Emergency Procedures: In Case of Exposure

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these stringent safety protocols, researchers can confidently handle Methyl 2-fluoro-4,5-dimethoxybenzoate, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • BenchChem. (2025).
  • Fisher Scientific. (2025).
  • University of St Andrews. (2009). Ether: It's hazards and safe use.
  • Sigma-Aldrich. (2025).
  • San José State University. (2024). Personal Protective Equipment: Hands.
  • Greenbook. (2014).
  • TCI Chemicals. (2025).
  • TCI Chemicals. (2025).
  • ChemScene. (2025).
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • ScienceLab.com. (2005).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.